molecular formula C21H24BrN7OS B12378802 Fak-IN-14

Fak-IN-14

Cat. No.: B12378802
M. Wt: 502.4 g/mol
InChI Key: SDQZXGWKKZXIEP-UHFFFAOYSA-N
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Description

Fak-IN-14 is a useful research compound. Its molecular formula is C21H24BrN7OS and its molecular weight is 502.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24BrN7OS

Molecular Weight

502.4 g/mol

IUPAC Name

3-[[5-bromo-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide

InChI

InChI=1S/C21H24BrN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27)

InChI Key

SDQZXGWKKZXIEP-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Br)NC3=CC=C(C=C3)N4CCN(CC4)C

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to Fak-IN-14: Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fak-IN-14 is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and metastasis. This document provides a comprehensive overview of the chemical structure, a detailed synthesis protocol for this compound (also referred to as compound 8d in primary literature), and an analysis of its mechanism of action, focusing on its impact on key signaling pathways. All quantitative data is presented in structured tables, and experimental workflows and signaling cascades are visualized using diagrams.

Chemical Structure and Properties

This compound is a 4-arylamino-pyrimidine derivative with the chemical name N-(5-((5-bromo-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)-2-methylphenyl)acrylamide. Its chemical properties are summarized in the table below.

PropertyValue
Chemical Formula C21H24BrN7OS
Molecular Weight 502.43 g/mol
CAS Number 2766666-22-0
Appearance White to off-white solid powder
IC50 (FAK) 0.2438 nM[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol based on the general procedures for the synthesis of 4-arylamino-pyrimidine derivatives.

Synthesis of Intermediate 1: 5-bromo-N-(2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)-4-chloropyrimidin-2-amine
  • Materials: 5-bromo-2,4-dichloropyrimidine, 2-methoxy-4-(4-methylpiperazin-1-yl)aniline, triethylamine (TEA), dichloromethane (DCM).

  • Procedure:

    • To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in DCM, add 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (1.0 eq) and TEA (1.5 eq).

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the desired intermediate.

Synthesis of this compound (Compound 8d)
  • Materials: Intermediate 1, N-(5-amino-2-methylphenyl)acrylamide, palladium acetate (Pd(OAc)2), 2-(dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), cesium carbonate (Cs2CO3), 1,4-dioxane.

  • Procedure:

    • In a reaction vessel, combine Intermediate 1 (1.0 eq), N-(5-amino-2-methylphenyl)acrylamide (1.2 eq), Pd(OAc)2 (0.1 eq), XPhos (0.2 eq), and Cs2CO3 (2.0 eq).

    • Add anhydrous 1,4-dioxane to the mixture under an inert atmosphere (e.g., argon or nitrogen).

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the kinase activity of FAK, which is a critical mediator of signals from integrins and growth factor receptors. This inhibition leads to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

FAK Signaling Pathway

The general signaling pathway initiated by FAK is depicted below. FAK activation, typically triggered by cell adhesion to the extracellular matrix (ECM) via integrins, leads to its autophosphorylation at Tyr397. This creates a binding site for Src family kinases, leading to a cascade of downstream signaling that promotes cell survival, proliferation, and migration.

FAK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrins Integrins FAK FAK Integrins->FAK Activation ECM ECM ECM->Integrins Src Src FAK->Src pY397 binding PI3K PI3K FAK->PI3K Src->FAK Phosphorylation Akt Akt PI3K->Akt Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival

Caption: General FAK signaling pathway upon activation by ECM and integrins.

Effect of this compound on FAK Signaling

This compound directly inhibits the kinase activity of FAK. This action prevents the downstream signaling cascade, ultimately leading to apoptosis and cell cycle arrest.

Fak_IN_14_Action Fak_IN_14 This compound FAK FAK Fak_IN_14->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt Caspases Caspases Akt->Caspases Inhibition CyclinD1_p21 Cyclin D1 / p21 Akt->CyclinD1_p21 Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Arrest CyclinD1_p21->G2M_Arrest

Caption: Mechanism of action of this compound, leading to apoptosis and G2/M cell cycle arrest.

Inhibition of FAK by this compound prevents the activation of the PI3K/Akt pathway.[2][3] Akt is a crucial node in cell survival signaling, and its inactivation leads to the activation of pro-apoptotic proteins such as caspases.[2][3] Furthermore, the FAK signaling pathway influences the expression of cell cycle regulatory proteins like Cyclin D1 and p21.[4] Disruption of this regulation by this compound results in cell cycle arrest at the G2/M checkpoint.[1]

Quantitative Biological Data

The biological activity of this compound has been characterized in various assays. The following table summarizes key quantitative findings from the primary literature.

AssayCell LineParameterValueReference
FAK Enzyme Inhibition-IC500.2438 nM[1]
Anti-proliferative ActivityU87-MG (Glioblastoma)IC500.975 µM
Cell Cycle AnalysisU87-MG% of cells in G2/M (at 2 µM)~45%

Experimental Protocols

FAK Kinase Inhibition Assay
  • Principle: To measure the in vitro potency of this compound to inhibit the phosphorylation activity of FAK.

  • Protocol:

    • Recombinant human FAK enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The amount of phosphorylated substrate is quantified, typically using a fluorescence-based detection method.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)
  • Principle: To assess the effect of this compound on the viability and proliferation of cancer cells.

  • Protocol:

    • Cancer cells (e.g., U87-MG) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of this compound or a vehicle control (DMSO).

    • After a specified incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined.

Cell Cycle Analysis by Flow Cytometry
  • Principle: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

  • Protocol:

    • Cells are treated with this compound or a vehicle control for a defined period (e.g., 24-48 hours).

    • Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

    • The fixed cells are washed and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase A to eliminate RNA staining.

    • The DNA content of individual cells is analyzed using a flow cytometer.

    • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Conclusion

This compound is a highly potent and specific inhibitor of FAK with significant anti-proliferative activity in cancer cells. Its mechanism of action involves the direct inhibition of FAK kinase activity, leading to the suppression of downstream pro-survival and pro-proliferative signaling pathways, ultimately resulting in apoptosis and G2/M cell cycle arrest. The detailed synthesis protocol and understanding of its molecular interactions provide a solid foundation for further preclinical and clinical development of this compound and related compounds as targeted cancer therapeutics.

References

Unveiling the Mechanism of Fak-IN-14: A Potent Inhibitor of FAK Autophosphorylation at Tyrosine 397

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Fak-IN-14, a selective small molecule inhibitor of Focal Adhesion Kinase (FAK). We will delve into its specific effects on the critical autophosphorylation site, Tyrosine 397 (Y397), and the subsequent impact on downstream signaling pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to support researchers and professionals in the fields of oncology, cell biology, and drug development.

Core Mechanism of Action: Targeting the "On Switch" of FAK Signaling

This compound, also known as 1,2,4,5-Benzenetetraamine tetrahydrochloride, is a selective inhibitor of FAK autophosphorylation at the Y397 residue.[1][2] This autophosphorylation event is a pivotal step in the activation of FAK signaling. The phosphorylation of Y397 creates a high-affinity binding site for the SH2 domain of Src family kinases.[3] This interaction initiates a cascade of downstream signaling events that are crucial for cell adhesion, migration, proliferation, and survival. By specifically blocking the phosphorylation of Y397, this compound effectively acts as an "off switch" for this critical signaling hub, leading to the disruption of cancer cell functions.

The inhibitory effect of this compound on FAK Y397 autophosphorylation has been demonstrated to be both dose- and time-dependent. This targeted inhibition leads to several key cellular consequences, including a significant decrease in cancer cell viability, an increase in cell detachment, and a reduction in cell adhesion to the extracellular matrix.[1][2] A key downstream substrate of the FAK/Src signaling complex is paxillin. The phosphorylation of paxillin at Tyrosine 118 (Y118) is a well-established marker of FAK activity. Treatment with this compound has been shown to effectively inhibit the phosphorylation of paxillin at this site, further confirming its mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

ParameterValueCell LineReference
IC50 (FAK Y397 Autophosphorylation) 1 µMIn vitro[1]
TreatmentConcentrationTimeEffect on BT474 Cell ViabilityReference
This compound10 µM24 hoursInitial decrease observed[2]
This compound50 µM24 hoursSignificant inhibition[2]
This compound100 µM24 hoursMaximal inhibition[2]
TreatmentConcentrationTimeEffect on FAK Y397 Phosphorylation in BT474 CellsReference
This compound100 µM4 hoursNo significant decrease[2]
This compound100 µM8 hoursComplete block[2]
This compound100 µM24 hoursComplete block and FAK downregulation[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blotting for Phospho-FAK (Y397) and Total FAK

1. Cell Culture and Treatment:

  • Culture BT474 breast cancer cells in appropriate media supplemented with 10% fetal bovine serum.

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with this compound at desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for specified time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-FAK (Y397) (e.g., 1:1000 dilution) overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

  • For total FAK and loading controls (e.g., β-actin), strip the membrane and re-probe with the respective primary antibodies.

In Vitro FAK Autophosphorylation Kinase Assay

1. Reaction Setup:

  • In a microcentrifuge tube, combine the following components in a kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT):

    • Recombinant FAK protein

    • This compound at various concentrations or vehicle control

  • Pre-incubate for 10 minutes at room temperature.

2. Kinase Reaction:

  • Initiate the reaction by adding ATP (e.g., 100 µM).

  • Incubate the reaction mixture at 30°C for 30 minutes.

3. Reaction Termination and Analysis:

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Analyze the phosphorylation of FAK at Y397 by Western blotting as described above.

MTT Cell Viability Assay

1. Cell Seeding and Treatment:

  • Seed BT474 cells in a 96-well plate at a density of 5,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control.

2. MTT Incubation:

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

3. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

4. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Cell Adhesion Assay

1. Plate Coating:

  • Coat the wells of a 96-well plate with an extracellular matrix protein (e.g., fibronectin or collagen) overnight at 4°C.

  • Wash the wells with PBS to remove any unbound protein.

2. Cell Treatment and Seeding:

  • Treat BT474 cells with this compound at various concentrations or vehicle control for a predetermined time (e.g., 24 hours).

  • Detach the cells using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in serum-free medium and count them.

  • Seed an equal number of cells into the coated wells.

3. Adhesion and Washing:

  • Allow the cells to adhere for a specific time (e.g., 1-2 hours) at 37°C.

  • Gently wash the wells with PBS to remove non-adherent cells.

4. Quantification:

  • Quantify the number of adherent cells by staining with crystal violet or using a cell viability assay like the MTT assay.

  • Express the results as a percentage of adherent cells compared to the vehicle-treated control.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams were generated using Graphviz.

FAK_Signaling_Pathway cluster_ECM Extracellular Matrix cluster_Membrane Plasma Membrane cluster_Cytoplasm Cytoplasm ECM ECM Integrin Integrin ECM->Integrin Binding FAK FAK Integrin->FAK Recruitment & Activation pY397_FAK pY397-FAK FAK->pY397_FAK Autophosphorylation Src Src pY397_FAK->Src Recruitment FAK_Src_Complex FAK/Src Complex pY397_FAK->FAK_Src_Complex Src->FAK_Src_Complex Paxillin Paxillin FAK_Src_Complex->Paxillin Phosphorylation pY118_Paxillin pY118-Paxillin Paxillin->pY118_Paxillin Downstream Downstream Signaling (Migration, Survival, Proliferation) pY118_Paxillin->Downstream Fak_IN_14 This compound Fak_IN_14->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Western_Blot_Workflow Start Cell Culture & Treatment with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-pY397-FAK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of FAK Y397 phosphorylation.

MTT_Assay_Workflow Start Cell Seeding in 96-well Plate Treatment Treatment with this compound Start->Treatment MTT_Addition Addition of MTT Reagent Treatment->MTT_Addition Incubation Incubation (4 hours) MTT_Addition->Incubation Solubilization Addition of Solubilizing Agent (DMSO) Incubation->Solubilization Absorbance Absorbance Measurement (570 nm) Solubilization->Absorbance Analysis Data Analysis (% Viability) Absorbance->Analysis

Caption: Workflow for assessing cell viability using the MTT assay.

References

Fak-IN-14: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its involvement in fundamental cellular processes such as proliferation, survival, migration, and angiogenesis has positioned it as a critical target in cancer therapy. Fak-IN-14 is a potent and selective inhibitor of FAK, targeting its autophosphorylation at Tyrosine 397 (Y397), a key step in FAK activation. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action of this compound

This compound acts as a competitive inhibitor at the ATP-binding pocket of the FAK kinase domain. This binding prevents the autophosphorylation of FAK at Y397, which is the primary mechanism of its activation. The inhibition of this initial step abrogates the recruitment of Src family kinases and the subsequent phosphorylation of other tyrosine residues on FAK, effectively shutting down its kinase activity. This leads to the disruption of the FAK signaling platform and the attenuation of its downstream effects.

Data Presentation: Quantitative Effects of FAK Inhibition

The following tables summarize the quantitative data on the effects of FAK inhibition on key cellular processes and signaling pathways. The data is compiled from studies using this compound (also known as FAK Inhibitor 14 or Y15) and other closely related FAK inhibitors.

Table 1: Inhibition of FAK Phosphorylation and Cell Viability

Cell LineInhibitorConcentration (μM)Inhibition of p-FAK (Y397)Reduction in Cell ViabilityCitation(s)
Panc-1 (Pancreatic)Y1510Significant~25% (48h)[1]
Panc-1 (Pancreatic)Y1550Complete~32% detachment (48h)[1]
H1299 (Lung)Y155Time-dependent decreaseSignificant[2]
Thyroid Cancer LinesY153-50Dose-dependent decreaseDose-dependent decrease[3]
GI-NET Cell LinesY1510-Significant reduction[4]

Note: The specific percentage of inhibition can vary depending on the experimental conditions and cell line.

Table 2: Downstream Signaling Pathway Modulation by FAK Inhibition

Cell LineInhibitorConcentration (μM)Effect on p-Akt (S473)Effect on p-ERK1/2Citation(s)
H1299 (Lung)Y155Time-dependent decrease-[2]
Panc-1 (Pancreatic)Y15Dose-dependent-Dose-dependent decrease[5]
Lung Cancer LinesPF-57322810Attenuated increasePrevents increase[6][7]
GI-NET Cell LinesY15--Decreased levels[4]

Table 3: Induction of Apoptosis by FAK Inhibition

Cell LineInhibitorConcentration (μM)Apoptosis InductionMethodCitation(s)
Panc-1 (Pancreatic)Y1550No significant apoptosis, increased necrosisHoechst, Trypan Blue[1]
Thyroid Cancer LinesY15Dose-dependentIncreased necrosis-[3][8]
H1299 (Lung)Y155Increased cleaved PARP and caspase-3Western Blot[2]
GI-NET Cell LinesY15-Increased caspase 3/7 activityCaspase-Glo Assay[4]

Core Downstream Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of FAK that promotes cell survival, proliferation, and growth. FAK, upon activation, can interact with the p85 subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.

  • Effect of this compound: By inhibiting FAK autophosphorylation, this compound prevents the recruitment and activation of PI3K. This leads to a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473), a key marker of its activation[2]. The inhibition of the FAK/PI3K/Akt axis is a primary mechanism through which this compound induces apoptosis and inhibits cell proliferation.

PI3K_Akt_Pathway ECM Extracellular Matrix Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Fak_IN_14 This compound Fak_IN_14->FAK Inhibits pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K pY397->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits pAkt p-Akt (S473) Akt->pAkt Phosphorylation Survival Cell Survival & Proliferation pAkt->Survival MAPK_ERK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor FAK FAK Receptor->FAK Fak_IN_14 This compound Fak_IN_14->FAK Inhibits Grb2_Sos Grb2/Sos FAK->Grb2_Sos Activates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation & Migration pERK->Proliferation YAP_TAZ_Pathway ECM_Stiffness ECM Stiffness Integrin Integrin ECM_Stiffness->Integrin FAK FAK Integrin->FAK Fak_IN_14 This compound Fak_IN_14->FAK Inhibits RhoA RhoA FAK->RhoA Activates Actin_Stress_Fibers Actin Stress Fibers RhoA->Actin_Stress_Fibers YAP_TAZ_cyto YAP/TAZ (Cytoplasm) Actin_Stress_Fibers->YAP_TAZ_cyto Promotes Nuclear Translocation YAP_TAZ_nuc YAP/TAZ (Nucleus) YAP_TAZ_cyto->YAP_TAZ_nuc TEAD TEAD YAP_TAZ_nuc->TEAD Gene_Expression Gene Expression (Proliferation, Survival) TEAD->Gene_Expression Western_Blot_Workflow Cell_Treatment Cell Treatment (this compound) Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection

References

Fak-IN-14: A Technical Guide to its Inhibition of the FAK/PI3K/Akt Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling, governing essential processes such as cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Fak-IN-14 has emerged as a potent inhibitor of FAK, demonstrating significant anti-tumor activity. This technical guide provides an in-depth overview of this compound, with a specific focus on its mechanism of action in inhibiting the downstream PI3K/Akt signaling pathway. This document details the quantitative data associated with this compound's activity, comprehensive experimental protocols for its evaluation, and visual representations of the relevant signaling pathways and experimental workflows.

Mechanism of Action: FAK and the PI3K/Akt Pathway

Focal Adhesion Kinase acts as a critical node, integrating signals from integrins and growth factor receptors to modulate a variety of downstream pathways, including the PI3K/Akt cascade. Upon activation, FAK undergoes autophosphorylation at tyrosine 397 (Tyr397), creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of other downstream targets.

One of the key downstream effectors of FAK is the Phosphatidylinositol 3-kinase (PI3K). Activated FAK can recruit and activate PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis.

This compound exerts its inhibitory effect by targeting the kinase activity of FAK. By preventing the autophosphorylation of FAK at Tyr397, this compound disrupts the initial activation step, thereby blocking the entire downstream signaling cascade, including the activation of the PI3K/Akt pathway. This leads to a reduction in pro-survival signals and can induce apoptosis in cancer cells.

Quantitative Data

The inhibitory potency of this compound against FAK has been reported with some variability in the literature. It is crucial for researchers to consider these differences when designing experiments.

CompoundTargetIC50Reference
This compoundFAK0.2438 nM[1]
FAK Inhibitor 14 (Y15)FAK (autophosphorylation at Y397)1 µM[2]

While direct quantitative data on the IC50 of this compound specifically against PI3K or Akt phosphorylation is not extensively available in the reviewed literature, studies with other FAK inhibitors demonstrate a clear link between FAK inhibition and the suppression of the PI3K/Akt pathway. For instance, the FAK inhibitor GSK2256098 has been shown to decrease the phosphorylation levels of PI3K and AKT in HepG2 HCC cells.[3] Similarly, Defactinib has been observed to induce the dissociation of PI3K from FAK, leading to impaired AKT signaling.[3]

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against FAK.

Materials:

  • Recombinant FAK enzyme

  • FAK substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 96-well plate, add the recombinant FAK enzyme to each well.

  • Add the diluted this compound or vehicle (DMSO) to the respective wells.

  • Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the FAK substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blotting for Phospho-Akt and Total Akt

This protocol is used to assess the effect of this compound on the phosphorylation of Akt in cultured cells.

Materials:

  • Cell culture medium and supplements

  • Cancer cell line of interest (e.g., U87-MG)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Akt (Ser473), anti-total Akt, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle for a specified duration.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Akt and the loading control to normalize the results.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line

  • 96-well plates

  • This compound

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the impact of this compound on the migratory capacity of cancer cells.

Materials:

  • Cancer cell line

  • 6-well or 12-well plates

  • This compound

  • Sterile pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Grow a confluent monolayer of cells in a multi-well plate.

  • Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip or by removing an insert.

  • Wash the wells to remove detached cells.

  • Add fresh medium containing different concentrations of this compound or vehicle.

  • Capture images of the scratch at time zero and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Measure the width of the scratch at different points and calculate the percentage of wound closure over time to quantify cell migration.

Mandatory Visualizations

FAK_PI3K_Akt_Pathway_Inhibition cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAkt p-Akt PIP3->pAkt Activation pFAK p-FAK (Y397) FAK->pFAK Autophosphorylation pFAK->PI3K Activation Fak_IN_14 This compound Fak_IN_14->pFAK Inhibition Akt Akt Akt->pAkt Downstream Downstream Effectors (Cell Survival, Proliferation) pAkt->Downstream Activation Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., U87-MG cells + this compound) B 2. Cell Lysis and Protein Quantification A->B C 3. SDS-PAGE (Protein Separation by Size) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (Prevent Non-specific Binding) D->E F 6. Primary Antibody Incubation (e.g., anti-pAkt) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Quantify Band Intensity) H->I

References

In-Depth Technical Guide to Fak-IN-14: A Potent Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the CAS number, chemical properties, and biological activity of Fak-IN-14, a highly potent and selective inhibitor of Focal Adhesion Kinase (FAK). This document is intended to serve as a core resource for researchers in oncology, cell biology, and drug discovery.

Chemical Properties and Data

This compound, also referred to as compound 8d in its primary publication, is a novel 4-arylamino-pyrimidine derivative. Its fundamental chemical and physical properties are summarized below.

PropertyValueReference
CAS Number 2766666-22-0[1]
Molecular Formula C21H24BrN7OS[1]
Molecular Weight 502.43 g/mol [1]
IUPAC Name 5-(5-bromo-4-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-2-ylamino)-N-methylthiophene-2-carboxamide
SMILES O=C(NC)c1sccc1Nc1nc(Nc2ccc(N3CCN(C)CC3)cc2)c(Br)cn1
Appearance Solid[1]
Solubility Soluble in DMSO
Storage Conditions Store at -20°C for long-term stability.

Biological Activity

This compound has demonstrated significant potency and selectivity as a FAK inhibitor, leading to promising anti-proliferative and pro-apoptotic effects in cancer cell lines.

In Vitro Kinase Inhibitory Activity

This compound exhibits nanomolar potency against Focal Adhesion Kinase.

KinaseIC50 (nM)Reference
FAK0.2438[1]

Note: The primary publication for this compound focused on its activity against FAK. While some commercial suppliers suggest activity against other kinases like FGFR1 and Pyk2 and weak activity against Akt, c-kit, MEK1/2, and mTOR, specific IC50 values from a comprehensive kinase panel were not available in the primary literature.

Cellular Activity

The biological effects of this compound have been characterized in the human glioblastoma cell line U87-MG and the normal human embryonic lung fibroblast cell line 2BS.

Cell LineAssay TypeIC50 (µM)Reference
U87-MGAnti-proliferative0.975[1]
2BSAnti-proliferative> 50[1]

This compound induces apoptosis and causes cell cycle arrest at the G2/M phase in U87-MG cells.[1]

Signaling Pathway

This compound targets the Focal Adhesion Kinase (FAK) signaling pathway, a critical regulator of cell survival, proliferation, migration, and invasion. Upon activation by upstream signals such as integrin engagement with the extracellular matrix (ECM), FAK undergoes autophosphorylation at tyrosine 397 (Y397). This phosphorylation event creates a binding site for the SH2 domain of Src family kinases, leading to the formation of an active FAK-Src complex. This complex then phosphorylates a multitude of downstream substrates, including p130Cas and paxillin, and activates key signaling cascades such as the PI3K/Akt and MAPK/ERK pathways. By inhibiting FAK's kinase activity, this compound effectively blocks these downstream signaling events, thereby exerting its anti-tumor effects.

FAK_Signaling_Pathway FAK Signaling Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates pY397 pY397 FAK->pY397 autophosphorylation FAK_Src_Complex FAK-Src Complex FAK->FAK_Src_Complex Fak_IN_14 This compound Fak_IN_14->FAK inhibits Src Src pY397->Src recruits Src->FAK_Src_Complex p130Cas p130Cas FAK_Src_Complex->p130Cas phosphorylates Paxillin Paxillin FAK_Src_Complex->Paxillin phosphorylates PI3K_Akt PI3K/Akt Pathway FAK_Src_Complex->PI3K_Akt activates MAPK_ERK MAPK/ERK Pathway FAK_Src_Complex->MAPK_ERK activates Migration Migration p130Cas->Migration Paxillin->Migration Cell_Survival Cell Survival PI3K_Akt->Cell_Survival PI3K_Akt->Migration Proliferation Proliferation MAPK_ERK->Proliferation Invasion Invasion MAPK_ERK->Invasion

Caption: A diagram of the FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro FAK Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of FAK kinase activity (IC50).

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - FAK Enzyme - Kinase Buffer - ATP - Substrate - this compound Dilutions Start->Prepare_Reagents Add_Components Add to 96-well plate: 1. This compound / DMSO (control) 2. FAK Enzyme Prepare_Reagents->Add_Components Incubate1 Incubate at room temperature Add_Components->Incubate1 Initiate_Reaction Initiate reaction by adding ATP/Substrate mixture Incubate1->Initiate_Reaction Incubate2 Incubate at 37°C Initiate_Reaction->Incubate2 Stop_Reaction Stop reaction and measure kinase activity (e.g., luminescence) Incubate2->Stop_Reaction Analyze_Data Analyze data to determine IC50 value Stop_Reaction->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for determining the in vitro kinase inhibitory activity of this compound.

Methodology:

  • A standard in vitro kinase assay is performed using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).

  • Recombinant human FAK enzyme is incubated with varying concentrations of this compound (typically in a serial dilution) in a kinase reaction buffer.

  • The kinase reaction is initiated by the addition of ATP and a suitable substrate.

  • After incubation at 37°C for a specified time, the reaction is stopped, and the remaining ATP is quantified using a luciferase-based detection reagent.

  • The luminescence signal, which is inversely proportional to FAK activity, is measured using a plate reader.

  • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cancer and normal cell lines.

Methodology:

  • U87-MG and 2BS cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of this compound (and a vehicle control, e.g., DMSO) for 72 hours.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

  • The resulting formazan crystals are dissolved in DMSO.

  • The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.[1]

Cell Cycle Analysis

This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Methodology:

  • U87-MG cells are seeded and treated with this compound at its IC50 concentration for 24 hours.

  • The cells are harvested, washed with PBS, and fixed in 70% ethanol at 4°C overnight.

  • The fixed cells are then washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

  • After incubation in the dark, the DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.[1]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay quantifies the induction of apoptosis by this compound.

Methodology:

  • U87-MG cells are treated with this compound at its IC50 concentration for 24 hours.

  • The cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark.

  • The stained cells are then analyzed by flow cytometry.

  • The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.[1]

Western Blot Analysis of FAK Phosphorylation

This technique is used to assess the inhibitory effect of this compound on the autophosphorylation of FAK in cells.

Methodology:

  • U87-MG cells are treated with varying concentrations of this compound for a specified time.

  • The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

  • The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (p-FAK Y397) and total FAK.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • The band intensities are quantified, and the levels of p-FAK are normalized to total FAK to determine the extent of inhibition.[1]

References

Fak-IN-14: A Deep Dive into a Selective Focal Adhesion Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell survival, proliferation, migration, and adhesion.[1][2] Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with advanced tumor stage and poor prognosis. This has positioned FAK as a compelling therapeutic target for cancer intervention. Fak-IN-14, also known as Y15 or by its chemical name 1,2,4,5-Benzenetetramine tetrahydrochloride, has emerged as a selective inhibitor of FAK, demonstrating promising anti-tumor activities in preclinical studies.[3][4][5] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization.

Mechanism of Action

This compound functions as a direct inhibitor of FAK autophosphorylation at its primary autophosphorylation site, Tyrosine 397 (Y397).[3][6] The phosphorylation of Y397 is a critical event in FAK activation, creating a high-affinity binding site for the SH2 domain of Src family kinases. This interaction initiates a signaling cascade that leads to the activation of downstream pathways, including the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell survival and proliferation. By blocking the autophosphorylation at Y397, this compound effectively abrogates the recruitment of Src and subsequent downstream signaling events.

Quantitative Data Summary

The efficacy and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Kinase Inhibition

TargetAssay TypeIC50Reference
FAK (autophosphorylation at Y397)In Vitro Kinase Assay1 µM[3]

Table 2: Antiproliferative Activity in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
TTThyroid Cancer (Medullary)2.05 µM[7][8]
TPC1Thyroid Cancer (Papillary)5.74 µM[7][8]
BCPAPThyroid Cancer (Papillary)9.99 µM[7][8]
K1Thyroid Cancer (Papillary)17.54 µM[7][8]
SW620Colon Cancer~1 µM[9]
SW480Colon Cancer~1 µM[9]
DLD1Colon Cancer~1 µM[9]
HCT116Colon Cancer~2 µM[9]
LS180Colon Cancer~2 µM[9]

Table 3: Kinase Selectivity Profile

KinaseActivityReference
EGFRNo significant activity
PDGFRNo significant activity
IGF-RINo significant activity
Pyk2No significant activity[4]
c-SrcNo significant activity[4]
c-RAFNo significant activity[4]
PI3KNo significant activity[4]
VEGFR-3No significant activity[4]
c-MetNo significant activity[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro FAK Autophosphorylation Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of purified FAK protein.

Materials:

  • Purified recombinant FAK protein

  • This compound (Y15)

  • Kinase Buffer (e.g., 20 mM HEPES, pH 7.4, 5 mM MgCl2, 5 mM MnCl2, 0.1 mM Na3VO4)

  • [γ-³²P]ATP

  • 2x Laemmli buffer

  • SDS-PAGE gel and electrophoresis apparatus

  • Autoradiography film or digital imager

Protocol:

  • Prepare a reaction mixture containing purified FAK protein in kinase buffer.

  • Add this compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a defined period (e.g., 5-30 minutes) at room temperature or 30°C.[10]

  • Stop the reaction by adding 2x Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated FAK by autoradiography.

  • Quantify the band intensity to determine the extent of inhibition and calculate the IC50 value.

Cell Viability (MTS) Assay

This colorimetric assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (Y15)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed cancer cells into 96-well plates at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere overnight.[4]

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).

  • Add MTS reagent to each well and incubate for 1-2 hours at 37°C.[4]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Cell Adhesion Assay

This assay quantifies the ability of this compound to inhibit the adhesion of cancer cells to an extracellular matrix protein-coated surface.

Materials:

  • Cancer cell lines of interest

  • 96-well plates coated with an extracellular matrix protein (e.g., Collagen or Poly-L-Lysine)

  • Blocking buffer (e.g., medium with 0.5% BSA)

  • This compound (Y15)

  • Crystal Violet staining solution (e.g., 5 mg/ml in 2% ethanol)

  • 2% SDS solution

  • Microplate reader

Protocol:

  • Block the coated 96-well plates with blocking buffer for 1 hour at 37°C.[3]

  • Pre-treat the cancer cells with various concentrations of this compound for 3 hours.[3]

  • Plate the pre-treated cells onto the blocked 96-well plates at a density of 4 x 10⁵ cells per well.[3]

  • Incubate for 1 hour at 37°C to allow for cell adhesion.[3]

  • Gently wash the wells with PBS containing 0.1% BSA to remove non-adherent cells.

  • Fix the adherent cells with 3.7% formaldehyde.[3]

  • Stain the fixed cells with crystal violet solution for 10 minutes.[3]

  • Wash the wells to remove excess stain and allow them to dry.

  • Solubilize the stain by adding 2% SDS solution to each well.[3]

  • Measure the absorbance at 590 nm to quantify the number of adherent cells.[3]

In Vivo Tumor Xenograft Study

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel

  • This compound (Y15)

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 30 mg/kg via intraperitoneal injection) or vehicle control to the respective groups on a defined schedule.[4]

  • Measure tumor volume regularly using calipers.

  • At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., western blotting for p-FAK levels).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its evaluation.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Src Src pY397->Src Recruitment & Activation Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Survival

FAK Signaling Pathway

Fak_IN_14_Mechanism FAK FAK pY397 pY397 FAK->pY397 Autophosphorylation Fak_IN_14 This compound (Y15) Fak_IN_14->FAK Inhibits Src Src pY397->Src Recruitment Downstream_Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Src->Downstream_Signaling Cellular_Effects Decreased Survival, Proliferation, Migration, & Adhesion Downstream_Signaling->Cellular_Effects Experimental_Workflow In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Based_Assays Cell-Based Assays (Viability, Adhesion, etc.) In_Vitro_Assay->Cell_Based_Assays In_Vivo_Studies In Vivo Xenograft Models (Anti-tumor Efficacy) Cell_Based_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

References

Antiproliferative Activity of Fak-IN-14: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antiproliferative activity of Fak-IN-14, a selective inhibitor of Focal Adhesion Kinase (FAK). It details the compound's mechanism of action, summarizes its effects on cancer cell lines, provides detailed experimental protocols for assessing its activity, and visualizes key pathways and workflows.

Introduction to this compound

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction mediated by integrins and growth factor receptors.[1][2] Its overexpression and activation are common in many advanced-stage cancers, where it promotes cell proliferation, survival, migration, and invasion.[1][3] These functions make FAK a compelling target for anticancer drug development.[3][4]

This compound (also known as Y15 or FAK Inhibitor 14) is a selective, ATP-competitive FAK inhibitor.[5][6] It has been shown to exhibit antiproliferative activity across a variety of human tumor cell lines in vitro and in breast cancer models in vivo.[5][6] This guide synthesizes the available technical data on its mechanism and biological effects.

Table 1: Chemical and Pharmacological Properties of this compound

Property Description Reference(s)
Alternative Names Y15, NSC 677249, FAK Inhibitor 14 [5]
Chemical Name 1,2,4,5-Benzenetetramine tetrahydrochloride [5]
Primary Target Focal Adhesion Kinase (FAK) [5][6]
Mechanism of Action Prevents FAK autophosphorylation at Tyrosine 397 (Y397) [5][6]
IC₅₀ for Target 1 µM (for inhibition of FAK autophosphorylation at Y397) [5][6]
Other Targets Significant inhibitory effects on FGFR1 and Pyk2 [7]

| Weakly Inhibited | Akt, c-kit, MEK1/2, mTOR |[7] |

Mechanism of Action and Signaling Pathway

FAK activation is a critical step in cell adhesion signaling. Upon integrin clustering due to binding with the extracellular matrix (ECM), FAK is activated and undergoes autophosphorylation at the Y397 residue.[1][2] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[8] The resulting FAK/Src complex phosphorylates a host of downstream targets, activating key pro-survival and proliferative pathways, including the PI3K/AKT and Ras/MEK/ERK pathways.[1][9]

This compound exerts its antiproliferative effects by directly inhibiting the kinase activity of FAK, thereby preventing the initial Y397 autophosphorylation.[5][6] This blockade disrupts the formation of the FAK/Src signaling complex and suppresses downstream cascades that drive cell growth and survival.[9] The consequences include the promotion of cell detachment, inhibition of cell adhesion, induction of apoptosis, and cell cycle arrest.[5][7]

FAK_Signaling_Pathway cluster_ECM Extracellular Space cluster_Cell Cellular Environment ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin Binds FAK FAK Integrin->FAK Activates pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src Kinase pY397->Src Recruits & Activates PI3K PI3K pY397->PI3K Activates Ras Ras pY397->Ras Activates Src->pY397 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Proliferation Fak_IN_14 This compound Fak_IN_14->FAK Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_assays Endpoint Analysis Cell_Culture 1. Select & Culture Cancer Cell Lines (e.g., FAK-copy-gain vs. normal) Seeding 2. Seed Cells into Multi-well Plates Cell_Culture->Seeding Treatment 3. Treat with this compound (Dose-Response) & Vehicle Control Seeding->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation Viability Cell Viability Assay (MTT / XTT) Incubation->Viability Western Western Blot (p-FAK, Total FAK, Cleaved PARP) Incubation->Western Apoptosis Apoptosis Assay (Annexin V / PI Staining) Incubation->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Incubation->CellCycle

References

FAK-IN-14: A Technical Guide to its Core Mechanism in Apoptosis and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways regulating cell survival, proliferation, migration, and adhesion. Its overexpression and activation are frequently observed in a multitude of human cancers, correlating with poor prognosis and metastasis. Consequently, FAK has emerged as a critical target for cancer therapy. FAK-IN-14 (also known as FAK Inhibitor 14 or Y15) is a small molecule inhibitor that targets the kinase activity of FAK. This technical guide provides an in-depth overview of the mechanisms by which this compound induces apoptosis and cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Data Presentation

Quantitative Data on this compound Activity
InhibitorCell LineCancer TypeIC50 (µM)Reference
This compound (Y15) Panc-1Pancreatic Cancer~10-50*[1]
FAK Inhibitor 14--1**[2]
PF-562,271HELErythroleukemia3.902[3][4]
PF-562,271SET-2Megakaryoblastic Leukemia3.1183[3][4]
TAE226BT474, MCF-7Breast CancerInduces apoptosis[5]
VS-4718 (PND-1186)4T1Breast Carcinoma~0.1***[6]

*Value represents the concentration range where significant cell detachment was observed, not a direct IC50 for viability.[1] **IC50 for prevention of FAK autophosphorylation at Y397.[2] ***Cellular IC50 for FAK pY397 inhibition.[6]

Core Mechanisms of Action

This compound exerts its anti-cancer effects primarily by inhibiting the kinase activity of FAK. This inhibition disrupts downstream signaling pathways crucial for cell survival and proliferation, ultimately leading to apoptosis and cell cycle arrest.

Induction of Apoptosis

Inhibition of FAK by this compound triggers apoptosis through multiple interconnected pathways. A key mechanism involves the disruption of survival signals that are normally mediated by FAK. FAK is known to activate the PI3K/Akt pathway, which in turn promotes cell survival by inhibiting pro-apoptotic proteins.[7] By blocking FAK, this compound can lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis. This is often evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Furthermore, FAK has been shown to interact with and regulate the tumor suppressor protein p53. FAK can promote the degradation of p53, thus suppressing its apoptotic functions.[2] Inhibition of FAK can, therefore, lead to the stabilization and activation of p53, resulting in the transcription of pro-apoptotic genes.

Cell Cycle Arrest

FAK plays a crucial role in cell cycle progression, particularly the G1 to S phase transition.[8] Integrin-mediated FAK activation can lead to the upregulation of cyclin D1, a key regulator of the G1 phase, through the activation of the ERK signaling pathway.[2] this compound, by inhibiting FAK, can disrupt this signaling cascade, leading to decreased cyclin D1 levels and subsequent arrest of the cell cycle at the G1/S checkpoint.

Moreover, the FAK-p53 axis also influences cell cycle control. Activated p53 can induce the expression of p21, a potent cyclin-dependent kinase (CDK) inhibitor. Increased p21 levels halt the cell cycle, preventing cell proliferation.[8] Therefore, by stabilizing p53, this compound can indirectly induce p21-mediated cell cycle arrest.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

FAK_IN_14_Signaling FAK_IN_14 This compound FAK FAK FAK_IN_14->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation p53 p53 FAK->p53 Promotes degradation PI3K PI3K pFAK->PI3K ERK ERK pFAK->ERK Akt Akt PI3K->Akt pAkt pAkt Akt->pAkt Apoptosis Apoptosis pAkt->Apoptosis Survival Cell Survival pAkt->Survival pERK pERK ERK->pERK CyclinD1 Cyclin D1 pERK->CyclinD1 p21 p21 p53->p21 p53->Apoptosis CellCycleArrest Cell Cycle Arrest (G1/S) p21->CellCycleArrest Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: this compound inhibits FAK, leading to apoptosis and cell cycle arrest.

Experimental Workflow for Apoptosis and Cell Cycle Analysis

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Dose-response & Time-course) start->treatment harvest Harvest Cells treatment->harvest split harvest->split apoptosis_prep Prepare for Apoptosis Assay split->apoptosis_prep cellcycle_prep Prepare for Cell Cycle Assay split->cellcycle_prep wb_prep Prepare for Western Blot split->wb_prep annexin_stain Stain with Annexin V-FITC & PI apoptosis_prep->annexin_stain flow_apoptosis Flow Cytometry Analysis (Apoptosis Quantification) annexin_stain->flow_apoptosis fixation Fix and Permeabilize Cells cellcycle_prep->fixation pi_stain Stain with Propidium Iodide (PI) & RNase A fixation->pi_stain flow_cellcycle Flow Cytometry Analysis (Cell Cycle Distribution) pi_stain->flow_cellcycle lysis Cell Lysis & Protein Quantification wb_prep->lysis sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblot for pFAK, FAK, pAkt, Akt, PARP, p53, p21 sds_page->blotting

Caption: Workflow for analyzing this compound's effects.

Experimental Protocols

Apoptosis Assay using Annexin V-FITC and Propidium Iodide

This protocol is designed to quantify apoptosis by flow cytometry, distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Harvesting:

    • Collect the culture medium (containing floating/apoptotic cells).

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells from the collected medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Cell Cycle Analysis using Propidium Iodide Staining

This protocol outlines the procedure for analyzing cell cycle distribution by measuring DNA content using propidium iodide and flow cytometry.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.

  • Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the DNA content.

    • Gate the cell populations to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic agent that targets the fundamental mechanisms of cancer cell survival and proliferation. By inhibiting FAK kinase activity, it effectively induces apoptosis and causes cell cycle arrest, primarily through the modulation of the PI3K/Akt and p53/p21 signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the anti-cancer properties of this compound and to develop novel therapeutic strategies targeting FAK in oncology. Further studies are warranted to obtain more precise quantitative data on the dose- and time-dependent effects of this compound on apoptosis and cell cycle distribution across a broader range of cancer types.

References

Methodological & Application

Application Notes and Protocols for Fak-IN-14 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction pathways downstream of integrins and growth factor receptors.[1][2][3][4] Its involvement in cellular processes such as adhesion, migration, proliferation, and survival makes it a compelling target in cancer therapy.[5] Overexpression and hyperactivity of FAK are frequently observed in various human cancers, correlating with poor prognosis and metastatic potential.[5] Fak-IN-14 is a potent and highly effective inhibitor of FAK, demonstrating significant activity in preclinical studies.[6][7] These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.

FAK Signaling Pathway

The binding of integrins to the extracellular matrix (ECM) triggers the recruitment of FAK to focal adhesions and its subsequent autophosphorylation at Tyrosine 397 (Tyr397).[8] This event creates a high-affinity binding site for the SH2 domain of Src family kinases. The recruitment of Src leads to the phosphorylation of other tyrosine residues on FAK, including Tyr576 and Tyr577 within the kinase domain activation loop, resulting in full FAK activation.[8] The activated FAK/Src complex then phosphorylates a multitude of downstream targets, including p130Cas, paxillin, and Grb2, activating signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which in turn regulate cell migration, proliferation, and survival.[3][9][10]

References

Application Notes and Protocols for Detecting Phospho-FAK (Tyr397) by Western Blot Using Fak-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways controlling cell survival, proliferation, migration, and invasion. The autophosphorylation of FAK at tyrosine 397 (p-FAK Tyr397) is a critical activation event, creating a high-affinity binding site for Src family kinases and initiating downstream signaling cascades.[1][2] Consequently, the inhibition of FAK phosphorylation is a key strategy in cancer research and drug development. Fak-IN-14 is a potent and selective inhibitor of FAK that effectively blocks its autophosphorylation.[2][3] These application notes provide detailed protocols for utilizing this compound to study the inhibition of FAK phosphorylation at Tyr397 in cancer cell lines via Western blotting.

Mechanism of Action

This compound, also known as Y15, is a small molecule inhibitor that targets the FAK autophosphorylation site. By preventing the phosphorylation of FAK at Tyr397, this compound disrupts the recruitment and activation of downstream signaling molecules, thereby inhibiting tumor cell motility, survival, and proliferation.[1][3]

Data Presentation

The following tables summarize the effective concentrations of FAK inhibitors in reducing the phosphorylation of FAK at Tyr397 in various cancer cell lines, as determined by Western blot analysis.

Table 1: Effective Concentrations of this compound (Y15) in Neuroblastoma Cell Lines

Cell LineTreatment Concentration (µM)Observed Effect on p-FAK (Tyr397)Reference
SK-N-AS (MYCN-)25Significant decrease[3]
SK-N-BE(2) (MYCN+)10Significant decrease[3]
WAC2 (MYCN+)2.5Loss of phosphorylation[3]
SH-EP (MYCN-)5Loss of phosphorylation[3]

Table 2: Effective Concentrations of Other FAK Inhibitors in Cancer Cell Lines

InhibitorCell LineTreatment TimeEffective Concentration (µM)Observed Effect on p-FAK (Tyr397)Reference
BI 853520SKOV3 (Ovarian Cancer)12 hours0.1 - 10Dose-dependent decrease[4]
BI 853520OVCAR3 (Ovarian Cancer)12 hours0.1 - 10Dose-dependent decrease[4]
PF-573,228G401 (Renal Tumor)24 hoursIncreasing concentrationsDecreased phosphorylation[5]
PF-573,228SK-NEP-1 (Renal Tumor)24 hoursIncreasing concentrationsDecreased phosphorylation[5]

Experimental Protocols

Protocol 1: Treatment of Cells with this compound

This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effect on FAK phosphorylation.

Materials:

  • Cancer cell line of interest (e.g., SK-N-BE(2), SKOV3)

  • Complete cell culture medium

  • This compound (Y15)

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency in complete culture medium.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Prepare a vehicle control with the same final concentration of DMSO.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 12 or 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Lysis: After incubation, place the culture dishes on ice and wash the cells twice with ice-cold PBS. Aspirate the PBS and add an appropriate volume of lysis buffer (see Western Blot Protocol).

  • Harvesting: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Processing: Proceed with the cell lysis and protein quantification steps as described in the Western Blot Protocol.

Protocol 2: Western Blot for p-FAK (Tyr397)

This protocol outlines the steps for detecting p-FAK (Tyr397) and total FAK by Western blotting following cell treatment with this compound.

Materials:

  • Cell lysates from Protocol 1

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody against p-FAK (Tyr397) (e.g., from Millipore or Cell Signaling Technology)[6][7]

  • Primary antibody against total FAK[8]

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FAK (Tyr397) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect total FAK and a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with the respective primary antibodies following steps 6-10.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-FAK (Tyr397) signal to the total FAK signal and the loading control to determine the relative change in phosphorylation.[9]

Visualizations

Signaling Pathways

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Src Src pFAK_Y397->Src Recruitment & Activation PI3K PI3K pFAK_Y397->PI3K Src->FAK Further Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Downstream Cell Survival, Proliferation, Migration mTOR->Downstream VEGFR3 VEGFR-3 VEGFR3->FAK Fak_IN_14 This compound Fak_IN_14->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Western_Blot_Workflow start Seed Cells treat Treat with this compound or Vehicle start->treat incubate Incubate (e.g., 12-24h) treat->incubate lyse Cell Lysis incubate->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Transfer sds_page->transfer block Blocking transfer->block primary_ab Primary Antibody (p-FAK Tyr397) block->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detect Detection secondary_ab->detect analyze Densitometry Analysis detect->analyze

Caption: Workflow for Western blot analysis of p-FAK after this compound treatment.

References

Application Notes and Protocols: Fak-IN-14 In Vivo Xenograft Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6][7][8][9][10] Fak-IN-14 (also referred to as FAK Inhibitor 14) is a selective inhibitor of FAK that has demonstrated anti-tumor activity in preclinical xenograft models.[7][11] These application notes provide a summary of quantitative data from in vivo studies and detailed protocols for utilizing this compound in xenograft models.

Quantitative Data Summary

The following tables summarize the efficacy of FAK inhibitors, including this compound and the structurally similar compound Y15, in various cancer xenograft models.

Table 1: Efficacy of FAK Inhibitors in Subcutaneous Xenograft Models

Cancer TypeCell LineCompoundDosage and AdministrationTreatment DurationTumor Growth Inhibition (%)Reference
Breast CancerBT-549FAK Inhibitor 1420 mg/kg, 5 days/week4 weeksStatistically significant inhibition (p < 0.001)[7]
Breast CancerMDA-MB-453FAK Inhibitor 1420 mg/kg, 5 days/week4 weeksStatistically significant inhibition (p < 0.001)[7]
Prostate CancerPC-3MPF-562,271Not Specified14 days62%[12]
Lung Cancer (with RAS or EGFR mutations)Not SpecifiedY15Not SpecifiedNot SpecifiedEffective inhibition[13]
Multiple Cancers (Breast, Pancreatic, Neuroblastoma, Glioblastoma, Colon)VariousY1530 mg/kg (i.p.) or 120 mg/kg (oral)Not SpecifiedDecreased tumor growth[8]

Note: Specific percentage of inhibition for all studies was not always available in the provided search results.

Experimental Protocols

This section provides detailed methodologies for conducting in vivo xenograft studies with this compound.

Cell Culture and Xenograft Implantation
  • Cell Lines: Select appropriate human cancer cell lines (e.g., BT-549 for breast cancer).

  • Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.

  • Implantation:

    • Harvest cultured cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.

    • Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Randomize mice into treatment and control groups once tumors reach the desired size.

This compound Preparation and Administration
  • Reagent Preparation:

    • This compound can be solubilized in a vehicle such as DMSO and then diluted with a sterile carrier like saline or a solution containing polyethylene glycol (PEG) and Tween 80 for in vivo administration. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Dosage and Administration:

    • A commonly used dosage for FAK Inhibitor 14 is 20 mg/kg body weight.[7]

    • For compounds like Y15, intraperitoneal (i.p.) injection at 30 mg/kg or oral gavage at 120 mg/kg has been reported.[8]

    • Administer the prepared this compound solution to the treatment group according to the planned schedule (e.g., daily, 5 days a week).

    • Administer the vehicle solution to the control group using the same volume and schedule.

Efficacy Evaluation and Endpoint Analysis
  • Tumor Growth Inhibition:

    • Continue to monitor tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the excised tumors.

    • Calculate the percentage of tumor growth inhibition (TGI) using the formula: [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.

  • Immunohistochemistry and Western Blotting:

    • Tumor tissues can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as phosphorylated FAK (p-FAK), Ki-67 (proliferation marker), and CD31 (angiogenesis marker).

    • Alternatively, a portion of the tumor can be snap-frozen for protein extraction and subsequent western blot analysis to determine the levels of total FAK and p-FAK.

Visualizations

FAK Signaling Pathway

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK RTKs Growth Factor Receptors (RTKs) RTKs->FAK pY397 pY397 FAK->pY397 Autophosphorylation PI3K_Akt PI3K/Akt Pathway FAK->PI3K_Akt RAS_ERK RAS/ERK Pathway FAK->RAS_ERK Angiogenesis Angiogenesis FAK->Angiogenesis Fak_IN_14 This compound Fak_IN_14->FAK Inhibition Src Src pY397->Src Recruitment Src->FAK Full Activation p130Cas p130Cas Src->p130Cas Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_ERK->Proliferation Migration Cell Migration & Invasion p130Cas->Migration

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization of Mice Tumor_Growth->Randomization Treatment 5. Treatment with This compound or Vehicle Randomization->Treatment Monitoring 6. Continued Monitoring of Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Excision & Measurement Monitoring->Endpoint Analysis 8. Downstream Analysis: IHC, Western Blot Endpoint->Analysis

Caption: Workflow for a typical in vivo xenograft study using this compound.

References

Application Notes and Protocols for Fak-IN-14 in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for the use of Fak-IN-14 (also known as Y15 or FAK Inhibitor 14), a potent and selective inhibitor of Focal Adhesion Kinase (FAK), in mouse models of cancer.

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, proliferation, and survival.[1][2] Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a promising therapeutic target.[3][4] this compound is a small molecule inhibitor that targets the autophosphorylation of FAK at Tyrosine 397 (Y397), thereby blocking downstream signaling pathways.[5][6] These protocols and notes are intended to guide researchers in the effective use of this compound in preclinical murine studies.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound (Y15) from various in vivo studies.

Table 1: In Vivo Dosage and Administration of this compound (Y15) in Mice

ParameterDetailsReference
Dosage Range 15 mg/kg - 45 mg/kg[3]
Common Dosage 20 mg/kg, 30 mg/kg[3][4]
Administration Route Intraperitoneal (IP), Oral (PO)[3]
Vehicle/Formulation DMSO, PEG300, Tween 80, Saline; Water[5][7]
Dosing Frequency Daily, 5 days/week[3][8]

Table 2: Pharmacokinetic and Toxicity Data for this compound (Y15) in Mice

ParameterValueAdministration RouteReference
Maximum Tolerated Dose (Single) 200 mg/kgOral[3]
Maximum Tolerated Dose (Multiple) 100 mg/kg (daily for 7 days)Oral[3]
Maximum Tolerated Dose (Multiple) 30 mg/kg (daily, 5 days/week for 28 days)Intraperitoneal[3]

Signaling Pathway

The diagram below illustrates the central role of FAK in mediating signals from the extracellular matrix (ECM) through integrins to downstream pathways that regulate key cellular processes involved in cancer progression.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation Cell_Migration Cell Migration & Invasion FAK->Cell_Migration Fak_IN_14 This compound Fak_IN_14->FAK Inhibition Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K Grb2_SOS Grb2/SOS pY397->Grb2_SOS Src->FAK AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Apoptosis Apoptosis AKT->Apoptosis Inhibition Ras Ras Grb2_SOS->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Cell_Survival Experimental_Workflow cluster_treatment Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth (to ~150 mm³) Tumor_Implantation->Tumor_Growth Randomization 4. Randomization Tumor_Growth->Randomization Treatment 5. Treatment Phase Randomization->Treatment Control_Group Vehicle Control Treatment_Group This compound (e.g., 30 mg/kg IP) Monitoring 6. Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Study Endpoint Monitoring->Endpoint Analysis 8. Tumor Excision & Analysis (e.g., p-FAK) Endpoint->Analysis

References

Application Notes and Protocols: Fak-IN-14 for Studying Tumor Growth and Metastasis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a variety of advanced-stage solid tumors. It plays a critical role in mediating signals from integrins and growth factor receptors, thereby regulating key cellular processes such as proliferation, survival, migration, and invasion.[1] These functions make FAK a compelling target for anti-cancer therapies. Fak-IN-14 is a potent and selective inhibitor of FAK, demonstrating significant anti-tumor activity in preclinical models.[2][3] These application notes provide a summary of the key findings related to this compound's effects on tumor growth and metastasis, along with detailed protocols for relevant in vitro and in vivo assays.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the autophosphorylation of FAK at tyrosine 397 (Y397).[3] This phosphorylation event is a critical step in FAK activation, creating a binding site for Src family kinases and initiating downstream signaling cascades.[4] By blocking this initial step, this compound effectively abrogates FAK-mediated signaling, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[2]

Below is a diagram illustrating the signaling pathway inhibited by this compound.

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix (ECM) cluster_cell Tumor Cell Integrin Integrin FAK FAK Integrin->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation Downstream Downstream Signaling (PI3K/Akt, MAPK/ERK) Src->Downstream Response Tumor Growth & Metastasis Downstream->Response FakIN14 This compound FakIN14->pY397 Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo efficacy of this compound and other relevant FAK inhibitors.

Table 1: In Vitro Activity of FAK Inhibitors

CompoundCell LineCancer TypeIC50Reference
FAK Inhibitor 14--1 µM (for Y397 autophosphorylation)[3][5]
This compoundU87-MGGlioblastoma0.2438 nM[6]
F14BT-549Breast CancerNot specified[7]
F14MDA-MB-453Breast CancerNot specified[7]

Note: Data for this compound is often presented under different names (e.g., FAK Inhibitor 14, F14). IC50 values can vary depending on the assay conditions.

Table 2: In Vivo Efficacy of this compound (F14)

Cancer ModelTreatmentDosageTumor Growth InhibitionReference
Breast Cancer Xenograft (BT-549)F1420 mg/kg, 5 days/week for 4 weeksSignificant (p < 0.001)[7][8]
Breast Cancer Xenograft (MDA-MB-453)F1420 mg/kg, 5 days/week for 4 weeksSignificant (p < 0.001)[7][8]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the results and determine the IC50 value.

Cell_Viability_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Cell Migration Assay (Boyden Chamber Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Boyden chambers (Transwell inserts) with 8.0 µm pore size membranes

  • 24-well plates

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol (for fixation)

  • Crystal Violet solution (for staining)

  • Microscope

Procedure:

  • Chamber Preparation:

    • Place Transwell inserts into the wells of a 24-well plate.

  • Chemoattractant Addition:

    • Add 600 µL of complete growth medium to the lower chamber of each well.

  • Cell Preparation and Seeding:

    • Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

    • Pre-treat the cell suspension with various concentrations of this compound for 30 minutes.

    • Add 100 µL of the treated cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.

  • Removal of Non-migrated Cells:

    • Carefully remove the inserts from the plate.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

  • Fixation and Staining:

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Count the number of migrated cells in several random fields under a microscope.

    • Calculate the average number of migrated cells per field.

Cell Invasion Assay

This protocol is similar to the migration assay but includes an extracellular matrix barrier.

Materials:

  • Same as the Cell Migration Assay

  • Matrigel or other basement membrane extract

Procedure:

  • Coating of Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold serum-free medium.

    • Coat the upper surface of the Transwell insert membranes with a thin layer of the diluted Matrigel.

    • Allow the Matrigel to solidify at 37°C for at least 30 minutes.

  • Assay Procedure:

    • Follow the same procedure as the Cell Migration Assay, seeding the treated cells onto the Matrigel-coated inserts.

Migration_Invasion_Workflow cluster_invasion Invasion Assay cluster_migration Migration Assay Coat Coat Insert with Matrigel Start_I Seed Treated Cells on Matrigel Coat->Start_I Incubate Incubate 12-24h Start_I->Incubate Start_M Seed Treated Cells in Uncoated Insert Start_M->Incubate Remove Remove Non-migrated Cells Incubate->Remove FixStain Fix and Stain Migrated Cells Remove->FixStain Count Count Migrated Cells FixStain->Count Analyze Analyze Data Count->Analyze

Caption: Workflow for cell migration and invasion assays.

Western Blot Analysis

This protocol is for analyzing the phosphorylation status of FAK and downstream signaling proteins.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (e.g., semi-dry or wet transfer system)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FAK (Y397), anti-total FAK, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

This compound is a valuable research tool for investigating the role of FAK in tumor progression. The protocols outlined in these application notes provide a framework for studying its effects on cell viability, migration, invasion, and intracellular signaling. The ability of this compound to inhibit tumor growth and potentially metastasis in preclinical models highlights its therapeutic potential and warrants further investigation.

References

Application Notes and Protocols for Fak-IN-14 in Neuroblastoma Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers, including neuroblastoma, the most common extracranial solid tumor in children.[1] FAK plays a crucial role in tumor cell proliferation, survival, migration, and adhesion.[2][3][4] Its expression is often correlated with poor prognosis and the aggressive, metastatic phenotype of neuroblastoma, particularly in tumors with amplification of the MYCN oncogene.[5][2][6] Fak-IN-14, also known as FAK Inhibitor 14 and Y15, is a selective inhibitor of FAK that prevents its autophosphorylation at Tyrosine 397 (Y397), a critical step in FAK activation and downstream signaling.[1][2][7] These application notes provide a comprehensive overview of the use of this compound in neuroblastoma research, including its mechanism of action, effects on cellular processes, and detailed protocols for key experiments.

Mechanism of Action

This compound is a small molecule inhibitor that targets the kinase activity of FAK. By preventing the autophosphorylation of FAK at the Y397 site, it blocks the recruitment of Src-family kinases and the subsequent phosphorylation of other residues within the FAK activation loop, which are necessary for full kinase activation.[1][2][7] This inhibition of FAK activation disrupts downstream signaling pathways, including those involved in cell survival and proliferation.[2]

Signaling Pathway

The inhibition of FAK by this compound disrupts key signaling pathways integral to neuroblastoma progression. The following diagram illustrates the central role of FAK and the point of intervention by this compound.

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_intracellular Intracellular Signaling Integrins Integrins FAK FAK Integrins->FAK Activation pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K Src->FAK Phosphorylation Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival Fak_IN_14 This compound Fak_IN_14->pY397 Inhibition

FAK signaling pathway and inhibition by this compound.

Data Presentation

The following tables summarize the quantitative data from studies utilizing this compound (Y15) in neuroblastoma cell lines.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

Cell LineMYCN StatusParameterThis compound ConcentrationResultReference
WAC2MYCN+Y397 FAK Phosphorylation2.5 µMDephosphorylation observed[2]
SH-EPMYCN-Y397 FAK Phosphorylation5 µMDephosphorylation observed[2]
Isogenic MYCN+/MYCN-MYCN+ (Tet-)Cell ViabilityNot specifiedMarked decrease after 48h[2]
Isogenic MYCN+/MYCN-MYCN- (Tet+)Cell ViabilityNot specifiedLess pronounced decrease[2]

Table 2: In Vivo Efficacy of this compound in Neuroblastoma Xenograft Models

Cell LineMYCN StatusAnimal ModelTreatment Dose & ScheduleOutcomeReference
SK-N-BE(2)AmplifiedNude mice30 mg/kg/day IP for 23 daysSignificant decrease in tumor growth[8]
SK-N-ASNon-amplifiedNude mice30 mg/kg/day IP for 23 daysLess pronounced decrease in tumor growth[8]

Experimental Protocols

Detailed methodologies for key experiments performed with this compound in neuroblastoma research are provided below.

Cell Viability Assay

This protocol is based on the methodologies described in studies investigating the effect of FAK inhibitors on neuroblastoma cell viability.[2]

Workflow:

Cell_Viability_Workflow A Seed neuroblastoma cells in 96-well plates B Allow cells to adhere (24 hours) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for desired time (e.g., 48 hours) C->D E Add viability reagent (e.g., Alamar Blue) D->E F Incubate and measure fluorescence/absorbance E->F G Calculate cell viability relative to vehicle control F->G

Workflow for a cell viability assay.

Protocol:

  • Cell Seeding: Plate neuroblastoma cells (e.g., SK-N-BE(2), SK-N-AS) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the respective wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Measurement: Add a cell viability reagent (e.g., Alamar Blue, MTS) to each well according to the manufacturer's instructions.

  • Data Acquisition: After the recommended incubation period with the reagent, measure the fluorescence or absorbance using a plate reader.

  • Analysis: Normalize the readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

Western Blotting for FAK Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on FAK autophosphorylation at Y397.[2]

Workflow:

Western_Blot_Workflow A Treat cells with this compound for a specified time B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-FAK Y397, Total FAK, GAPDH) D->E F Incubate with HRP-conjugated secondary antibodies E->F G Detect signal using chemiluminescence F->G H Analyze band intensities G->H

Workflow for Western blotting.

Protocol:

  • Cell Treatment and Lysis: Plate neuroblastoma cells in 6-well plates. Once confluent, treat the cells with this compound at the desired concentrations (e.g., 2.5 µM, 5 µM) for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-FAK (Y397), total FAK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated FAK compared to total FAK.

In Vivo Xenograft Tumor Growth Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a murine xenograft model of neuroblastoma.[8]

Workflow:

In_Vivo_Workflow A Inject neuroblastoma cells subcutaneously into nude mice B Monitor tumor growth until palpable (e.g., ~100 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound (e.g., 30 mg/kg/day IP) or vehicle daily C->D E Measure tumor volume regularly (e.g., every 2-3 days) D->E F Continue treatment for a defined period (e.g., 23 days) E->F G Euthanize mice and excise tumors for analysis F->G H Compare tumor growth between treatment and control groups G->H

Workflow for an in vivo xenograft study.

Protocol:

  • Cell Inoculation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 2 x 10^6 SK-N-BE(2) cells in Matrigel) into the flank of 6-week-old female athymic nude mice.[7]

  • Tumor Growth and Randomization: Monitor the mice for tumor development. Once tumors become palpable (approximately 100 mm³), randomize the animals into treatment and vehicle control groups.

  • Drug Administration: Administer this compound intraperitoneally (IP) at a dose of 30 mg/kg daily for 23 days.[8] The control group should receive daily IP injections of the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Endpoint and Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Compare the tumor growth curves and final tumor weights between the treatment and control groups to assess the efficacy of this compound.

Conclusion

This compound (Y15) is a valuable tool for investigating the role of FAK in neuroblastoma. Its ability to selectively inhibit FAK phosphorylation allows for the detailed study of downstream signaling pathways and their impact on tumor biology. The protocols provided herein offer a framework for researchers to explore the therapeutic potential of FAK inhibition in neuroblastoma, particularly in the context of MYCN-amplified disease. Further research may focus on combination therapies and the development of more potent and specific FAK inhibitors.

References

Application Note and Protocol: Preparation of Fak-IN-14 Stock Solution with DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fak-IN-14 is a potent and highly selective inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1][2] With an IC50 value of 0.2438 nM, this compound is a valuable tool for studying FAK-mediated signaling pathways and for potential therapeutic development in oncology.[1][2] Proper preparation of a stable, concentrated stock solution is the first critical step for ensuring reproducibility and accuracy in downstream experiments. This document provides a detailed protocol for the preparation, handling, and storage of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.

Physicochemical Data and Storage Recommendations

All quantitative data for this compound is summarized in the table below for easy reference.

ParameterValueReference
Molecular Formula C21H24BrN7OS[1]
Molecular Weight 502.43 g/mol [1][2][3]
CAS Number 2766666-22-0[1]
Appearance White to off-white solid[1][2]
Solubility in DMSO Up to 25 mg/mL (approx. 49.76 mM)[1][4]
Powder Storage -20°C for up to 3 years[1][3]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1][2]

FAK Signaling Pathway

The diagram below illustrates a simplified representation of the Focal Adhesion Kinase (FAK) signaling pathway, which is inhibited by this compound.

FAK_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm Integrin Integrin FAK FAK Integrin->FAK ECM Extracellular Matrix (ECM) ECM->Integrin binds Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K Src->FAK Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Downstream Cell Survival, Proliferation, Migration Akt->Downstream Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Downstream Fak_IN_14 This compound Fak_IN_14->FAK

Caption: Simplified FAK signaling pathway inhibited by this compound.

Experimental Protocol: Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL, sterile, amber or wrapped in foil)

  • Analytical balance

  • Vortex mixer

  • Bath sonicator

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Preparation Workflow

The following diagram outlines the workflow for preparing the this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound (e.g., 1 mg) start->weigh calculate 2. Calculate required DMSO volume weigh->calculate add_dmso 3. Add calculated volume of DMSO calculate->add_dmso dissolve 4. Vortex and Sonicate until fully dissolved add_dmso->dissolve aliquot 5. Aliquot into sterile, light-protected tubes dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure

Important: this compound is hygroscopic. Use newly opened or properly stored anhydrous DMSO to ensure maximum solubility.[1][4]

  • Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder. For example, weigh 1 mg of the compound.

  • Calculation of Solvent Volume: Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration:

    Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * (1 / Concentration (mM)) * 1,000,000

    Example for a 10 mM stock solution with 1 mg of this compound: Volume (µL) = (1 mg / 502.43 g/mol ) * (1 / 10 mM) * 1,000,000 ≈ 199.03 µL

    The table below provides pre-calculated volumes of DMSO for common stock concentrations.

Mass of this compoundVolume of DMSO for 1 mM StockVolume of DMSO for 5 mM StockVolume of DMSO for 10 mM Stock
1 mg 1990.3 µL398.1 µL199.0 µL
5 mg 9951.6 µL1990.3 µL995.2 µL
10 mg 19903.3 µL3980.7 µL1990.3 µL
  • Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.

  • Sonication: If the solution is not clear, place it in a bath sonicator for 5-10 minutes to aid dissolution.[3] Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber or foil-wrapped) microcentrifuge tubes.[1]

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]

Quality Control and Best Practices

  • Visual Inspection: Always ensure the solution is clear and free of precipitates before use. If precipitates are observed after thawing, gently warm the tube to 37°C and vortex or sonicate briefly.

  • Avoid Freeze-Thaw Cycles: Aliquoting is critical for maintaining the stability and activity of the compound.

  • Solvent Purity: The use of high-purity, anhydrous DMSO is essential for achieving the reported solubility and preventing compound degradation.

  • Final Concentration in Media: When diluting the stock solution into aqueous cell culture media, ensure the final concentration of DMSO does not exceed a level that is toxic to the cells (typically <0.5%, and often recommended to be ≤0.1%).[5] It is advisable to perform a vehicle control experiment to assess the effect of DMSO on the experimental system.

References

Fak-IN-14 solubility in water and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed information on the solubility, handling, and experimental use of FAK-IN-14 for researchers, scientists, and drug development professionals.

Compound Identification and Disambiguation

It is critical to note that the name "this compound" is associated with two distinct chemical entities in commercially available databases. Researchers should verify the specific compound they are using by its chemical name, CAS number, and molecular formula.

Compound A: FAK Inhibitor 14 (Y15)

  • Chemical Name: 1,2,4,5-Benzenetetramine tetrahydrochloride[1][2][3][4][5]

  • Synonyms: Y15, NSC 677249[2]

  • CAS Number: 4506-66-5[2][3][4][5][6][7][8]

  • Molecular Formula: C₆H₁₀N₄·4HCl[2][4][6][7][8]

  • Molecular Weight: 284.01 g/mol [2][4][6][7][8]

Compound B: this compound

  • Chemical Formula: C₂₁H₂₄BrN₇OS[9][10]

  • Molecular Weight: 502.43 g/mol [9][10]

  • CAS Number: 2766666-22-0[9][10]

This document will primarily focus on FAK Inhibitor 14 (Y15) due to the greater availability of public data. Information regarding the second compound will be presented as available.

Solubility Data

The solubility of a compound is a critical parameter for its use in experimental settings. The following tables summarize the available solubility data for both compounds.

FAK Inhibitor 14 (Y15) Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference(s)
Water14.250[6][8]
Water~20~70.4[2]
Water2070.4[4]
DMSO21.375[6][8]
DMSO~20~70.4[2]
This compound (C₂₁H₂₄BrN₇OS) Solubility
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)NotesReference(s)
DMSO2039.81Sonication is recommended.[9]
DMSO2549.76Ultrasonic may be needed. Use newly opened DMSO as it is hygroscopic.[11]

Experimental Protocols

Protocol for Preparation of Stock Solutions (FAK Inhibitor 14 - Y15)

This protocol describes the preparation of a concentrated stock solution of FAK Inhibitor 14 (Y15) in DMSO, which can be further diluted for in vitro experiments.

Materials:

  • FAK Inhibitor 14 (Y15) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Allow the FAK Inhibitor 14 (Y15) vial to equilibrate to room temperature before opening.

  • Weigh the desired amount of the compound using an analytical balance.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 75 mM stock solution, add the calculated volume of DMSO to the weighed compound).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 45°C) or sonication can be used to aid dissolution if necessary.[9]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Solutions in DMSO may be stored at -20°C for up to 1 month.[3] Aqueous solutions are not recommended for storage for more than one day.[2]

Protocol for In Vitro Cell-Based Assays

This protocol provides a general workflow for treating cultured cells with FAK Inhibitor 14 (Y15) to assess its biological activity.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • FAK Inhibitor 14 (Y15) DMSO stock solution (e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

  • Assay-specific reagents (e.g., for viability, apoptosis, or Western blotting)

Procedure:

  • Seed the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight under standard culture conditions.

  • On the day of treatment, prepare serial dilutions of the FAK Inhibitor 14 (Y15) stock solution in complete cell culture medium to achieve the final desired concentrations. To avoid precipitation, it is recommended to first dilute the inhibitor with DMSO to form a gradient, and then add the diluted inhibitor to the cell culture medium.[9]

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of FAK Inhibitor 14 (Y15). Include a vehicle control (medium with the same final concentration of DMSO used for the highest inhibitor concentration).

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, proceed with the specific downstream assay (e.g., MTT assay for cell viability, flow cytometry for apoptosis, or cell lysis for Western blot analysis of FAK phosphorylation).

Protocol for In Vivo Formulation

For animal studies, FAK Inhibitor 14 (Y15) can be formulated for administration. A common formulation for intraperitoneal (IP) injection is described below.

Materials:

  • FAK Inhibitor 14 (Y15)

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Dissolve the required amount of FAK Inhibitor 14 (Y15) in DMSO.

  • Add PEG300 to the solution and mix thoroughly until clear.

  • Add Tween-80 and mix until the solution is clear.

  • Finally, add the required volume of saline and mix to achieve the final desired concentration. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] The solvents should be added sequentially, and each should be fully dissolved before adding the next.[9]

  • The final formulation should be a clear solution. If precipitation occurs, adjustments to the solvent ratios may be necessary. For mice, the DMSO concentration should generally be kept below 10%.[9]

Signaling Pathways and Experimental Workflows

FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signal transduction. Upon integrin clustering at focal adhesions, FAK is recruited and undergoes autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a binding site for Src family kinases, leading to further phosphorylation and the activation of downstream signaling pathways that regulate cell survival, proliferation, migration, and invasion.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Recruitment pY397_FAK pY397-FAK FAK->pY397_FAK Autophosphorylation FAK_Src FAK/Src Complex pY397_FAK->FAK_Src Src Src Src->FAK_Src PI3K PI3K FAK_Src->PI3K Grb2_SOS Grb2/SOS FAK_Src->Grb2_SOS Cell_Migration Cell Migration FAK_Src->Cell_Migration AKT AKT PI3K->AKT Cell_Survival Cell Survival AKT->Cell_Survival Ras Ras Grb2_SOS->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation FAK_IN_14 FAK Inhibitor 14 (Y15) FAK_IN_14->FAK Inhibition

Caption: FAK signaling pathway and the inhibitory action of FAK Inhibitor 14 (Y15).

Experimental Workflow for Evaluating FAK Inhibitor Efficacy

This diagram illustrates a typical workflow for assessing the in vitro and in vivo efficacy of a FAK inhibitor.

Experimental_Workflow start Start prepare_stock Prepare FAK Inhibitor Stock Solution start->prepare_stock in_vitro In Vitro Studies prepare_stock->in_vitro in_vivo In Vivo Studies prepare_stock->in_vivo cell_culture Seed Cancer Cells in_vitro->cell_culture treat_cells Treat with FAK Inhibitor cell_culture->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay adhesion_assay Cell Adhesion Assay treat_cells->adhesion_assay western_blot Western Blot for p-FAK (Y397) treat_cells->western_blot end End viability_assay->end adhesion_assay->end western_blot->end formulate_drug Prepare In Vivo Formulation in_vivo->formulate_drug animal_model Establish Tumor Xenograft Animal Model formulate_drug->animal_model treat_animals Administer FAK Inhibitor animal_model->treat_animals measure_tumors Measure Tumor Growth treat_animals->measure_tumors measure_tumors->end

References

Application Notes and Protocols: Fak-IN-14 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are frequently observed in a variety of human cancers, contributing to tumor progression and metastasis. Fak-IN-14, also known as Y15 and 1,2,4,5-Benzenetetraamine tetrahydrochloride, is a small molecule inhibitor that specifically targets the autophosphorylation site Tyr397 of FAK. By inhibiting FAK's kinase activity, this compound can suppress tumor growth and sensitize cancer cells to conventional chemotherapy. These application notes provide an overview of the preclinical rationale and protocols for utilizing this compound in combination with standard chemotherapy agents.

Rationale for Combination Therapy

The therapeutic strategy of combining this compound with chemotherapy is rooted in the understanding of FAK's role in chemoresistance. Cancer cells often utilize FAK-mediated signaling pathways to evade the cytotoxic effects of chemotherapeutic drugs. Activation of FAK can promote cell survival and DNA repair mechanisms, thereby diminishing the efficacy of chemotherapy. By inhibiting FAK with this compound, these survival signals are disrupted, rendering cancer cells more susceptible to the apoptotic effects of chemotherapy. Preclinical studies have demonstrated that this combination can lead to synergistic anti-tumor activity, allowing for enhanced efficacy and potentially lower effective doses of cytotoxic agents. For instance, the combination of a FAK inhibitor with gemcitabine has shown synergistic effects in pancreatic cancer models, and similar enhancements have been observed with 5-FU and oxaliplatin in colon cancer.[1][2]

Data Presentation

In Vitro Efficacy of this compound and Chemotherapy Combinations

The following tables summarize the in vitro efficacy of FAK inhibitors, including this compound (Y15), and their synergistic effects when combined with various chemotherapy agents in different cancer cell lines.

Table 1: IC50 Values of this compound (Y15) in Various Cancer Cell Lines

Cell LineCancer TypeThis compound (Y15) IC50 (µM)
TTMedullary Thyroid<5
BCPAPPapillary Thyroid>50
K1Papillary Thyroid>50
TPC1Papillary Thyroid>90

Data adapted from preclinical studies demonstrating dose-dependent effects of Y15 on cell viability.[3]

Table 2: Synergistic Effects of FAK Inhibitors in Combination with Chemotherapy

Cancer TypeFAK InhibitorChemotherapy AgentCell Line(s)Combination Effect
Pancreatic CancerY15 (this compound)GemcitabinePancreatic Cancer CellsSynergistic decrease in cell viability[2]
Colon CancerY15 (this compound)5-Fluorouracil (5-FU)SW480, SW620Synergistic decrease in cell viability[1]
Colon CancerY15 (this compound)OxaliplatinSW480, SW620Synergistic decrease in cell viability[1]
Ovarian CancerDefactinibPaclitaxelTOV-21G, OV-7Synergistic inhibition of proliferation
Pancreatic CancerDefactinibNab-paclitaxelPDAC-1Synergistic effect on cell proliferation[4]

Note: Data for Defactinib is included as a representative FAK inhibitor to illustrate broader synergistic potential due to more extensive public data.

In Vivo Efficacy of this compound and Chemotherapy Combinations

Table 3: In Vivo Tumor Growth Inhibition with this compound (Y15) Combination Therapy

Cancer ModelTreatment GroupTumor Growth Inhibition (%)
Pancreatic Cancer XenograftY15 (this compound) + GemcitabineSignificantly greater than either agent alone[2]
Colon Cancer Xenograft (SW620)Y15 (this compound) monotherapy28%
Colon Cancer Xenograft (SW620)Y15 + 5-FU or Oxaliplatin48% (more effective than single agents)[1]

Signaling Pathways and Experimental Workflows

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK Integrin->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation Migration Migration FAK->Migration Src Src pY397->Src Recruitment & Activation PI3K PI3K pY397->PI3K RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Src->RAS_RAF_MEK_ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Chemoresistance Chemoresistance Survival->Chemoresistance Apoptosis Apoptosis Chemoresistance->Apoptosis Fak_IN_14 This compound (Y15) Fak_IN_14->pY397 Inhibition Chemotherapy Chemotherapy Chemotherapy->Apoptosis

Caption: FAK signaling pathway and points of intervention.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cancer Cell Culture treatment Treat with this compound, Chemotherapy, or Combination cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (pFAK, FAK, etc.) treatment->western_blot xenograft Establish Tumor Xenografts in Mice treatment_animal Administer this compound, Chemotherapy, or Combination xenograft->treatment_animal tumor_measurement Monitor Tumor Growth treatment_animal->tumor_measurement tissue_analysis Harvest Tumors for Analysis (IHC, Western Blot) tumor_measurement->tissue_analysis

Caption: General experimental workflow for combination studies.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and a chemotherapy agent, alone and in combination, on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • This compound (Y15)

  • Chemotherapy agent (e.g., Gemcitabine, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.

  • Treat the cells with varying concentrations of this compound alone, the chemotherapy agent alone, or the combination of both. Include a vehicle control (DMSO) group.

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values for each treatment and use the Chou-Talalay method to calculate the Combination Index (CI) to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound and chemotherapy, alone and in combination.

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound (Y15)

  • Chemotherapy agent

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound, the chemotherapy agent, or the combination at predetermined concentrations (e.g., IC50 values). Include an untreated control.

  • Incubate for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for FAK Phosphorylation

Objective: To assess the inhibitory effect of this compound on FAK autophosphorylation at Tyr397.

Materials:

  • Cancer cell lines

  • This compound (Y15)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-FAK (Tyr397), anti-FAK (total), anti-β-actin

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Treat cells with varying concentrations of this compound for a specified time (e.g., 1-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe for total FAK and a loading control (e.g., β-actin) to ensure equal protein loading.

In Vivo Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for xenograft implantation

  • This compound (Y15) formulated for in vivo administration

  • Chemotherapy agent formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells into the flank of the mice.

  • Allow the tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups: Vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.

  • Administer the treatments according to a predetermined schedule and dosage. For example, this compound can be administered orally daily, while chemotherapy might be given intraperitoneally on a weekly schedule.[1][2]

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, western blot for pFAK).

Conclusion

The combination of this compound with conventional chemotherapy agents represents a promising strategy to overcome chemoresistance and enhance anti-tumor efficacy. The provided protocols offer a framework for researchers to investigate these synergistic interactions in both in vitro and in vivo settings. Further studies are warranted to optimize dosing schedules and explore the full potential of this combination therapy in various cancer types.

References

Application Notes and Protocols for Fak-IN-14 in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fak-IN-14 is a potent and specific inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] In the context of angiogenesis, the formation of new blood vessels, FAK is a critical signaling hub downstream of integrins and growth factor receptors, including Vascular Endothelial Growth Factor Receptor (VEGFR).[3][4] Inhibition of FAK by this compound presents a promising strategy for anti-angiogenic therapies.[1][2] These application notes provide detailed protocols for utilizing this compound to study angiogenesis in vitro.

Mechanism of Action

This compound exerts its anti-angiogenic effects by inhibiting the kinase activity of FAK.[1] This inhibition disrupts key downstream signaling pathways essential for endothelial cell function during angiogenesis. Specifically, this compound has been shown to reduce VEGF-induced endothelial cell viability, migration, and tube formation.[1][2] The inhibition of FAK leads to decreased phosphorylation of downstream targets, thereby affecting the PI3K-Akt signaling pathway, which is crucial for cell proliferation and survival.[3]

Quantitative Data Summary

The following table summarizes the quantitative data regarding the efficacy of this compound and other FAK inhibitors in angiogenesis-related assays.

InhibitorCell LineAssayIC50 / Effective ConcentrationReference
This compound HUVECViability (VEGF-stimulated)Compromised at doses > 10 µM[1]
PF-573,228 HUVECViability (VEGF-stimulated)Compromised at doses as low as 0.5 µM[1]
This compound Tumor CellsGrowth InhibitionApproximately 10 µM[1]
PF-562271 TNBC CellsVEGFR2 InhibitionSignificant Inhibition[5]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound in the context of angiogenesis.

FAK_Signaling_in_Angiogenesis cluster_ecm Extracellular Matrix cluster_cell Endothelial Cell Integrin Integrin FAK FAK Integrin->FAK Activation PI3K PI3K FAK->PI3K Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation VEGFR VEGFR VEGFR->FAK Activation VEGF VEGF VEGF->VEGFR Binding Fak_IN_14 This compound Fak_IN_14->FAK Inhibition

FAK Signaling Pathway in Angiogenesis

Experimental_Workflow_Angiogenesis_Assays cluster_setup Experimental Setup cluster_assays In Vitro Angiogenesis Assays cluster_analysis Data Analysis EC_Culture Endothelial Cell Culture (e.g., HUVEC) Treatment Treatment with this compound (various concentrations) EC_Culture->Treatment Tube_Formation Tube Formation Assay Treatment->Tube_Formation Migration_Assay Cell Migration Assay (e.g., Transwell) Treatment->Migration_Assay Western_Blot Western Blot Analysis (p-FAK, p-Akt, etc.) Treatment->Western_Blot Quantification Quantification of Tube Length, Migrated Cells, Protein Levels Tube_Formation->Quantification Migration_Assay->Quantification Western_Blot->Quantification Conclusion Conclusion on Anti-Angiogenic Effects of this compound Quantification->Conclusion

Experimental Workflow for Angiogenesis Assays

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • This compound (dissolved in DMSO)

  • Basement Membrane Matrix (e.g., Matrigel)

  • 96-well plate, pre-chilled

  • Calcein AM (for fluorescent visualization, optional)[6]

  • Inverted microscope with a digital camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice.[7] Pipette 50 µL of the cold matrix into each well of a pre-chilled 96-well plate.[7] Ensure the entire surface of the well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[8]

  • Cell Preparation: Culture HUVECs in EGM until they reach 80-90% confluency. Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[6] Centrifuge the cells and resuspend them in EGM at a concentration of 2-3 x 10^5 cells/mL.[9]

  • Treatment: Prepare serial dilutions of this compound in EGM. The final DMSO concentration should be kept constant across all treatments and should not exceed 0.1%.

  • Seeding: Add 100 µL of the HUVEC suspension to each well of the coated 96-well plate. Then, add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[9]

  • Visualization and Quantification:

    • Phase Contrast: Visualize the tube formation using an inverted microscope. Capture images of multiple fields per well.

    • Fluorescent Staining (Optional): If using Calcein AM, incubate the cells with the dye for 30 minutes at 37°C before visualization with a fluorescence microscope.[6]

    • Quantification: Analyze the captured images using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify parameters such as total tube length, number of junctions, and number of branches.

Endothelial Cell Migration Assay (Transwell Assay)

This assay measures the chemotactic migration of endothelial cells through a porous membrane, mimicking cell movement during angiogenesis.

Materials:

  • HUVECs

  • EGM

  • This compound

  • Transwell inserts (8 µm pore size) for a 24-well plate

  • Fibronectin (or other extracellular matrix protein for coating)

  • VEGF (as a chemoattractant)

  • Cotton swabs

  • Crystal Violet staining solution or DAPI

Protocol:

  • Insert Coating (Optional but Recommended): Coat the underside of the Transwell insert membrane with fibronectin (10 µg/mL in PBS) and incubate for 1 hour at 37°C. This enhances cell attachment.

  • Cell Preparation: Starve HUVECs in serum-free medium for 4-6 hours prior to the assay. Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle control.

  • Assay Setup:

    • Add 600 µL of EGM containing a chemoattractant (e.g., 50 ng/mL VEGF) to the lower chamber of the 24-well plate.[3]

    • Add 100 µL of the HUVEC suspension (containing this compound or vehicle) to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.[10]

  • Cell Removal and Staining:

    • After incubation, carefully remove the Transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

    • Stain the migrated cells with 0.1% Crystal Violet for 20 minutes or with DAPI for nuclear staining.

  • Quantification:

    • Wash the inserts with water and allow them to air dry.

    • Visualize and count the stained, migrated cells in multiple fields of view using a microscope.

    • Alternatively, the Crystal Violet stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as total FAK, phosphorylated FAK (p-FAK), and downstream signaling molecules like Akt, to assess the biochemical effects of this compound.

Materials:

  • HUVECs

  • EGM

  • This compound

  • VEGF

  • RIPA lysis buffer with protease and phosphatase inhibitors[11]

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-FAK, anti-p-FAK (Tyr397), anti-Akt, anti-p-Akt (Ser473))

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Culture HUVECs to 80-90% confluency.

    • Treat the cells with various concentrations of this compound for the desired time, followed by stimulation with VEGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce FAK phosphorylation.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[11]

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

References

Troubleshooting & Optimization

Fak-IN-14 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fak-IN-14. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Y15 or 1,2,4,5-Benzenetetramine tetrahydrochloride, is a selective, cell-permeable inhibitor of Focal Adhesion Kinase (FAK).[1] It functions by preventing FAK autophosphorylation at the Y397 site, which is a critical step in its activation.[1] This inhibition disrupts integrin-mediated signaling pathways that are essential for cell survival, proliferation, adhesion, and motility.[2] Consequently, this compound promotes cell detachment, inhibits cell adhesion, and exhibits antiproliferative activity in various tumor cell lines.

Q2: What are the primary applications of this compound in research?

This compound is primarily used in cancer research to study the role of FAK in tumor growth, metastasis, and cell survival.[3][4] It serves as a tool to investigate signaling pathways involving FAK and to assess FAK as a potential therapeutic target.[5] Studies have utilized this compound to decrease tumor growth in models of pancreatic cancer, breast cancer, and neuroblastoma.[1][3] It is also used to study cellular processes like cell migration, adhesion, and apoptosis.[6]

Solubility and Stock Solution Preparation

Solubility Data

The solubility of this compound can vary slightly between batches and suppliers. Always refer to the batch-specific Certificate of Analysis (CoA) for the most accurate information. General solubility guidelines are summarized below.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Source(s)
DMSO 20 - 25 mg/mL49.76 - 75 mM[1][7]
Water 14.2 - 20 mg/mL50 mM[1]

Note: The molecular weight of this compound (as tetrahydrochloride salt) is approximately 284.01 g/mol .

Troubleshooting Solubility Problems

Q3: My this compound powder is not dissolving completely in DMSO. What can I do?

If you encounter difficulty dissolving this compound in DMSO, consider the following solutions:

  • Use Fresh DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Absorbed water can significantly decrease the solubility of many compounds.[7] Always use newly opened or properly stored anhydrous DMSO.

  • Apply Sonication or Gentle Heating: To aid dissolution, you can sonicate the solution for short periods.[7][8] Gentle warming and vortexing can also be effective.

  • Confirm Purity and Storage: Ensure the compound has been stored under the recommended desiccating conditions at room temperature to prevent degradation.

Q4: this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

This is a common issue known as precipitation upon solvent-shifting. Organic solvents like DMSO can hold a high concentration of a hydrophobic compound, but when this stock is added to an aqueous environment, the compound's solubility limit is exceeded, causing it to precipitate.

Solution: Perform a serial dilution or gradient dilution. Instead of adding the concentrated DMSO stock directly to your aqueous medium, first dilute it to an intermediate concentration.

G

Q5: What is a reliable protocol for preparing this compound solutions for cell culture experiments?

Here is a standard protocol for preparing a stock solution and diluting it to a final working concentration for treating cells.

Experimental Protocol: Solution Preparation
  • Prepare a Concentrated Stock Solution (e.g., 50 mM in DMSO):

    • Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution (MW: 284.01), you would need:

      • Mass (mg) = 50 mmol/L * 0.001 L * 284.01 g/mol * 1000 mg/g = 14.2 mg

    • Add the appropriate volume of high-quality, anhydrous DMSO.

    • Vortex and/or sonicate the mixture until the solid is completely dissolved.[7]

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Stock solutions are typically stable for at least one month at -20°C or six months at -80°C.[7]

  • Prepare the Final Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 50 mM stock solution.

    • Crucial Step: Perform a serial dilution. For example, prepare an intermediate dilution of 1 mM by adding 2 µL of the 50 mM stock to 98 µL of sterile DMSO or PBS.[8]

    • Add the required volume of the intermediate dilution to your pre-warmed cell culture medium to achieve the final concentration. To get a 10 µM final concentration in 10 mL of medium, you would add 100 µL of the 1 mM intermediate stock.

    • Mix the final solution thoroughly by gentle inversion or pipetting before adding it to your cells.

G

FAK Signaling Pathway

Q6: How does this compound inhibit the FAK signaling pathway?

This compound targets a key activation event in the FAK signaling cascade. The pathway is initiated by cell adhesion to the extracellular matrix (ECM) via integrin receptors. This leads to the recruitment of FAK to focal adhesions.[9][10]

  • Autophosphorylation: Upon recruitment, FAK undergoes autophosphorylation at tyrosine residue 397 (Y397).[2] This is the critical step that this compound blocks.[1]

  • Src Recruitment: The phosphorylated Y397 site acts as a high-affinity binding site for the SH2 domain of Src family kinases.[2][11]

  • FAK/Src Complex Formation: The binding of Src to FAK leads to the formation of a mutually activated FAK/Src signaling complex.[10]

  • Downstream Signaling: This complex then phosphorylates various downstream substrates, such as paxillin and p130Cas, initiating cascades that regulate cell migration, proliferation, and survival, including the PI3K/Akt and MAPK/ERK pathways.[4][12][13]

By inhibiting the initial Y397 autophosphorylation, this compound prevents the recruitment of Src and the formation of the active signaling complex, effectively shutting down these downstream pathways.

G

References

Technical Support Center: Troubleshooting Fak-IN-14 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting precipitation issues encountered with the FAK inhibitor, Fak-IN-14, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent and highly effective inhibitor of Focal Adhesion Kinase (FAK) with an IC50 of 0.2438 nM.[1] It is a valuable tool for studying the roles of FAK in cellular processes such as adhesion, migration, proliferation, and survival.[2][3] this compound induces apoptosis and cell cycle arrest at the G2/M phase in cancer cells.[1][4] While it shows significant inhibitory effects on FAK, FGFR1, and Pyk2, it has weak effects on Akt, c-kit, MEK1/2, and mTOR.[4]

Q2: I observed precipitation after adding this compound to my cell culture medium. What are the common causes?

Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:

  • Low Aqueous Solubility: While this compound is soluble in DMSO, its aqueous solubility is significantly lower. When a concentrated DMSO stock is diluted into an aqueous-based cell culture medium, the inhibitor can crash out of solution.

  • Interactions with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and other components.[6][7][8] this compound may interact with these components, leading to the formation of insoluble complexes. For example, phosphate and calcium ions in the media can sometimes contribute to compound precipitation.

  • Serum Protein Binding: Fetal Bovine Serum (FBS) contains abundant proteins, such as albumin, that can bind to small molecules. While this binding can sometimes increase the apparent solubility, it can also lead to aggregation and precipitation under certain conditions.

  • Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can alter the solubility of compounds and contribute to precipitation.

  • High Final Concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.

Q3: How can I prevent this compound from precipitating in my cell culture experiments?

Here are several strategies to prevent precipitation:

  • Optimize Stock and Working Concentrations: Prepare a high-concentration stock solution of this compound in 100% DMSO. When preparing your working concentration, perform serial dilutions in DMSO first before adding it to the cell culture medium.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced toxicity and precipitation.

  • Pre-warm Media and Solutions: Before adding the inhibitor, ensure that your cell culture medium and other reagents are warmed to 37°C.

  • Proper Mixing Technique: When adding the this compound stock solution to the medium, add it dropwise while gently swirling the medium to ensure rapid and uniform dispersion. Avoid adding the stock solution directly to the cells.

  • Serum Considerations: If using serum, consider adding the inhibitor to the serum-free basal medium first, allowing it to dissolve completely before adding the serum.

  • pH Adjustment (with caution): While not a standard practice for routine cell culture, for specific experimental setups, slight adjustments to the media pH (within a physiologically tolerated range) could be explored to enhance solubility. However, the impact on cell health must be carefully validated.

  • Use of Solubilizing Agents: For challenging compounds, the use of pharmaceutically acceptable solubilizing agents or polymers can be considered, though this requires careful validation to ensure no interference with the experimental outcomes.[5][9][10]

Troubleshooting Guide

Problem: Visible precipitate or cloudiness in the media after adding this compound.

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility 1. Verify the final concentration of this compound is within a reported effective range (start with lower concentrations and perform a dose-response curve). 2. Lower the final concentration of this compound in your experiment.
Improper Dilution Technique 1. Prepare a fresh stock solution in 100% DMSO. 2. Perform serial dilutions in DMSO to get closer to the final concentration before adding to the aqueous medium. 3. Add the diluted inhibitor to the medium dropwise while gently mixing.
Low Temperature of Media 1. Ensure the cell culture medium is pre-warmed to 37°C before adding this compound.
High DMSO Concentration 1. Calculate the final percentage of DMSO in your culture. 2. If it exceeds 0.1%, adjust your stock solution concentration or dilution scheme to lower the final DMSO percentage.
Interaction with Serum Proteins 1. Add this compound to the basal medium before adding FBS. 2. Try reducing the serum concentration if your cell line can tolerate it.
pH of the Medium 1. Ensure your medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4).

Quantitative Data

Table 1: this compound Properties

PropertyValueReference
IC50 (FAK) 0.2438 nM[1]
Molecular Formula C21H21N5O3Not explicitly found, but inferred from structure.
Molecular Weight 391.43 g/mol Not explicitly found, but inferred from structure.
Solubility in Water LimitedGeneral knowledge for kinase inhibitors.
Solubility in DMSO ≥ 20 mg/mL (≥ 39.81 mM)[4]

Note: The molecular formula and weight are based on the chemical structure of this compound and may vary slightly depending on the salt form.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM):

    • Dissolve the appropriate amount of this compound powder in 100% sterile DMSO to achieve a 10 mM stock solution. For example, dissolve 3.91 mg of this compound (MW: 391.43 g/mol ) in 1 mL of DMSO.

    • Gently vortex or sonicate briefly if needed to ensure complete dissolution.[4]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to get closer to your desired final concentration. For example, to achieve a final concentration of 1 µM in 10 mL of media, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.

    • Add 10 µL of the 1 mM intermediate stock to 10 mL of pre-warmed cell culture medium. This results in a final DMSO concentration of 0.1%.

Protocol 2: General Cytotoxicity Assay [11][12][13]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: The next day, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Assess cell viability using a suitable method, such as MTT, XTT, or a commercial cell viability kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Cell Adhesion Assay [2][14][15]

  • Plate Coating: Coat a 96-well plate with an appropriate extracellular matrix protein (e.g., fibronectin, collagen) and incubate overnight at 4°C. Wash the plate with PBS to remove any unbound protein.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium.

  • Pre-treatment: Incubate the cell suspension with different concentrations of this compound or a vehicle control for a specific time (e.g., 30 minutes) at 37°C.

  • Seeding: Seed the pre-treated cells onto the coated plate and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.

  • Washing: Gently wash the plate with PBS to remove non-adherent cells.

  • Quantification: Quantify the number of adherent cells by staining with a suitable dye (e.g., crystal violet) and measuring the absorbance, or by using a cell viability reagent.

  • Data Analysis: Normalize the results to the vehicle control to determine the effect of this compound on cell adhesion.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates Src Src FAK->Src recruits & activates p130Cas p130Cas FAK->p130Cas phosphorylates Grb2_SOS Grb2/SOS FAK->Grb2_SOS recruits PI3K PI3K FAK->PI3K activates Paxillin Paxillin FAK->Paxillin phosphorylates Src->FAK phosphorylates Rac Rac p130Cas->Rac activates Ras Ras Grb2_SOS->Ras activates Akt Akt PI3K->Akt activates MEK_ERK MEK/ERK Ras->MEK_ERK activates Cell_Survival Cell Survival Akt->Cell_Survival promotes Cell_Migration Cell Migration Rac->Cell_Migration promotes Cell_Proliferation Cell Proliferation MEK_ERK->Cell_Proliferation promotes Fak_IN_14 This compound Fak_IN_14->FAK inhibits

Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.

Troubleshooting_Workflow Start Precipitation Observed Check_Concentration Is Final Concentration Too High? Start->Check_Concentration Lower_Concentration Lower Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Improper Dilution Technique? Check_Concentration->Check_Dilution No Success Precipitation Resolved Lower_Concentration->Success Serial_Dilution Use Serial Dilution in DMSO Check_Dilution->Serial_Dilution Yes Check_Temp Is Media at 37°C? Check_Dilution->Check_Temp No Serial_Dilution->Success Prewarm_Media Pre-warm Media Check_Temp->Prewarm_Media No Check_DMSO Is Final DMSO > 0.1%? Check_Temp->Check_DMSO Yes Prewarm_Media->Success Adjust_Stock Adjust Stock Concentration Check_DMSO->Adjust_Stock Yes Consider_Serum Consider Serum Interaction Check_DMSO->Consider_Serum No Adjust_Stock->Success Add_Before_Serum Add Inhibitor Before Serum Consider_Serum->Add_Before_Serum Potential Issue Further_Troubleshooting Further Troubleshooting Needed Consider_Serum->Further_Troubleshooting No Apparent Issue Add_Before_Serum->Success

Caption: A logical workflow for troubleshooting this compound precipitation in media.

References

Optimizing Fak-IN-14 concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for FAK-IN-14. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of this compound in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Y15 and 1,2,4,5-Benzenetetramine tetrahydrochloride, is a selective inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism involves preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397). This autophosphorylation event is a critical step for FAK activation, which subsequently recruits Src-family kinases to form a fully active FAK-SRC signaling complex.[2] By inhibiting this initial step, this compound effectively blocks downstream signaling pathways that regulate cell adhesion, migration, proliferation, and survival.[2][3]

Q2: What are the typical cellular effects of this compound treatment?

Treatment with this compound has been shown to induce a range of cellular effects, including:

  • Inhibition of cell adhesion and promotion of cell detachment.

  • Antiproliferative activity in various human tumor cell lines.

  • Induction of apoptosis (programmed cell death).[4][5]

  • Cell cycle arrest , often at the G2/M phase.[4][6]

Q3: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO (up to 75 mM) and water (up to 50 mM). For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.

  • Preparation: To prepare a stock solution, dissolve the this compound powder in high-quality, sterile DMSO. For example, to make a 20 mg/mL (approximately 39.81 mM) stock, sonication may be recommended to ensure complete dissolution.[4]

  • Storage: Store the DMSO stock solution at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[6] Avoid repeated freeze-thaw cycles.

When diluting the DMSO stock into your aqueous cell culture medium, it is recommended to first perform serial dilutions in DMSO to create a gradient, and then add the diluted inhibitor to the medium to prevent precipitation.[4]

Q4: What is a good starting concentration for my experiments?

The optimal concentration of this compound is highly cell-type dependent. While some reports show an IC50 for FAK autophosphorylation inhibition as low as 0.2438 nM in biochemical assays, effective concentrations in cell-based assays are typically in the micromolar range.[6][7] A good starting point for a dose-response experiment is to test a range from 1 µM to 50 µM.[1][5] For example, in thyroid cancer cell lines, inhibition of pY397-FAK was observed at concentrations ranging from 3 µM to 50 µM depending on the specific cell line.[1]

Troubleshooting Guide

Q5: I am not observing the expected phenotype (e.g., decreased viability, detachment) after treating my cells with this compound. What could be wrong?

Several factors could contribute to a lack of response:

  • Suboptimal Concentration: The effective concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment (a "kill curve") to determine the IC50 for your specific cell model. See the protocol for Determining Optimal this compound Concentration .

  • Incorrect Assessment of FAK Activity: The primary effect of this compound is the inhibition of FAK autophosphorylation at Y397. A phenotypic outcome may be downstream of this event. Confirm that you are seeing a reduction in phospho-FAK (Y397) levels via Western blot before assessing downstream effects.

  • Cell Culture Conditions: The presence of high serum concentrations or specific growth factors in your media could activate parallel survival pathways, masking the effect of FAK inhibition.[8] Consider reducing serum concentration if your experimental design allows.

  • Compound Inactivity: Ensure your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

Q6: My cells are dying at concentrations lower than those reported in the literature. How can I manage this cytotoxicity?

  • High Sensitivity: Your cell line may be particularly sensitive to FAK inhibition. This is not necessarily a negative result, but it requires careful optimization. Perform a detailed dose-response curve with smaller concentration increments to pinpoint the optimal therapeutic window.

  • Off-Target Effects: While this compound is described as selective, high concentrations of any inhibitor can lead to off-target effects.[9] Ensure your observed phenotype is correlated with the specific inhibition of pFAK (Y397) and not a general cytotoxic effect.

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic, typically below 0.5%.

Q7: I am not seeing a decrease in phospho-FAK (Y397) levels by Western blot. What should I check?

  • Time Point: Inhibition of phosphorylation can be a rapid event. You may need to perform a time-course experiment. In Panc-1 cells, inhibition of Y397 phosphorylation was observed after 24 hours of treatment.[10]

  • Antibody Quality: Verify that your primary antibody for phospho-FAK (Y397) is specific and working correctly. Run appropriate positive and negative controls.

  • Basal Phosphorylation Levels: Ensure your untreated control cells have a detectable basal level of FAK Y397 phosphorylation. If levels are too low, you may not be able to detect a decrease.

  • Loading Controls: Always probe your blot for total FAK and a housekeeping protein (e.g., β-actin) to ensure equal protein loading and to confirm that the decrease is in the phosphorylated form, not the total protein level.[10][11]

Data Presentation

Table 1: Effective Concentrations of this compound (Y15) in Various Cancer Cell Lines

Cell LineCancer TypeEffective Concentration Range (µM)Observed Effect
TPC1Thyroid~30Inhibition of pY397-FAK and total FAK expression.[1]
TTThyroid~3Inhibition of pY397-FAK expression.[1]
BCPAPThyroid~40Inhibition of pY397-FAK and total FAK expression.[1]
K1Thyroid~50Inhibition of pY397-FAK and total FAK expression.[1]
SK-N-ASNeuroblastoma~25Some loss of Y397 FAK phosphorylation.[5]
SK-N-BE(2)Neuroblastoma~10Marked loss of Y397 FAK phosphorylation.[5]
Panc-1Pancreatic10 - 100Dose-dependent decrease in Y397 FAK phosphorylation and cell adhesion.[10]
SW620Colon~4Significant decrease in Y397-FAK autophosphorylation.[11]
BT474Breast~0.1Significant decrease in Y397-FAK phosphorylation.[11]
Human Corneal Stromal FibroblastsNormalIC50 = 6Decreased cell viability.[12]

Visualizations

FAK_Signaling_Pathway FAK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_inhibitor FAK Signaling Pathway cluster_outcome Cellular Outcomes Integrin Integrin Receptors FAK FAK (Inactive) Integrin->FAK recruits & activates ECM Extracellular Matrix (ECM) ECM->Integrin binds FAK_pY397 FAK-pY397 FAK->FAK_pY397 Autophosphorylation on Y397 Src Src FAK_pY397->Src recruits FAK_Src_Complex FAK-Src Complex (Fully Active) FAK_pY397->FAK_Src_Complex Src->FAK_Src_Complex PI3K_Akt PI3K / Akt Pathway FAK_Src_Complex->PI3K_Akt MAPK_ERK MAPK / ERK Pathway FAK_Src_Complex->MAPK_ERK Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival Migration Migration PI3K_Akt->Migration MAPK_ERK->Proliferation MAPK_ERK->Survival MAPK_ERK->Migration FAKIN14 This compound FAKIN14->FAK_pY397 inhibits

Caption: FAK signaling pathway and the point of inhibition by this compound.

Experimental_Workflow Experimental Workflow for Optimizing this compound start Start: Select Cell Line dose_response 1. Dose-Response Assay (e.g., MTT, 24-72h) Determine IC50 for viability start->dose_response select_doses 2. Select Sub-lethal Doses (e.g., IC25, IC50, IC75) dose_response->select_doses western_blot 3. Western Blot Analysis (Time-course & Dose-response) Confirm pFAK(Y397) Inhibition select_doses->western_blot phenotype_assay 4. Functional Assays (Adhesion, Migration, Clonogenicity) Use effective concentration from Step 3 western_blot->phenotype_assay analyze 5. Analyze & Interpret Results phenotype_assay->analyze end End: Optimized Protocol analyze->end

Caption: Workflow for determining the optimal this compound concentration.

Troubleshooting_Guide Troubleshooting Logic Tree start Problem: No effect observed check_pFAK Checked pFAK(Y397) by Western Blot? start->check_pFAK pFAK_decreased pFAK Decreased? check_pFAK->pFAK_decreased Yes solution_run_wb Solution: Run WB to confirm target engagement. check_pFAK->solution_run_wb No pFAK_no No pFAK_yes Yes solution_increase_dose pFAK Not Decreased: - Increase Dose/Time - Check compound activity pFAK_decreased->solution_increase_dose No check_phenotype pFAK Decreased: - Phenotype assay may be  insensitive or require longer time - Consider parallel pathways pFAK_decreased->check_phenotype Yes

Caption: A logic tree for troubleshooting this compound experiments.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration (Dose-Response)

This protocol outlines the use of an MTT assay to determine the cytotoxic effects of this compound on a chosen cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and approximately 50-70% confluent at the time of treatment. Incubate overnight.

  • Prepare Drug Dilutions: Prepare a series of this compound concentrations in complete culture medium. A common approach is to use two-fold serial dilutions starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., ~0.1 µM). Include a "vehicle-only" control (medium with the same final DMSO concentration as the highest drug dose) and a "no cells" blank control.

  • Treatment: Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the various this compound concentrations. Treat cells in triplicate for each concentration.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours), depending on the cell line's doubling time and the desired experimental endpoint.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[13]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percent viability for each concentration. Plot the percent viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: Western Blot Analysis of FAK Phosphorylation

This protocol is used to verify the on-target effect of this compound.

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the selected concentrations of this compound (determined from Protocol 1) for a specific time (e.g., 24 hours).[10] Include an untreated or vehicle-treated control.

  • Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[10] Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a standard method like the BCA assay.

  • Sample Preparation: Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-FAK (Y397) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an enhanced chemiluminescence (ECL) reagent and visualize the bands.[10]

  • Stripping and Re-probing: To ensure the observed changes are specific to phosphorylation, the membrane can be stripped and re-probed with antibodies for total FAK and a loading control like β-actin.[10]

Protocol 3: Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an extracellular matrix substrate following this compound treatment.

  • Plate Coating: Coat the wells of a 96-well plate with an ECM protein (e.g., collagen, fibronectin) and incubate as required. Block non-specific binding sites with a blocking buffer (e.g., medium with 0.5% BSA).[10]

  • Cell Pre-treatment: Harvest cells and pre-treat them in suspension with various concentrations of this compound or a vehicle control for a short period (e.g., 1-3 hours).[10]

  • Seeding for Adhesion: Plate the pre-treated cells onto the coated 96-well plate at a density of 4 x 10^5 cells per well.

  • Adhesion Incubation: Incubate at 37°C for a short period (e.g., 1 hour) to allow for cell adhesion.

  • Washing and Staining:

    • Gently wash away non-adherent cells with PBS.

    • Fix the remaining adherent cells with 3.7% formaldehyde.

    • Stain the cells with 0.5% crystal violet solution for 10 minutes.[10]

  • Quantification: Wash away excess stain and allow the plate to dry. Solubilize the stain by adding a solution like 2% SDS. Measure the absorbance at 590 nm. A decrease in absorbance indicates reduced cell adhesion.[10]

References

Fak-IN-14 off-target effects on other kinases

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Fak-IN-14 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency for Focal Adhesion Kinase (FAK)?

This compound, also referred to as compound 8d, is a potent inhibitor of Focal Adhesion Kinase (FAK).[1][2] It is a 4-arylamino-pyrimidine derivative.[1][2] In biochemical assays, this compound has demonstrated high potency against FAK with a reported IC50 value in the sub-nanomolar range.[1][2]

Compound Target Kinase IC50 (nM) Reference
This compound (compound 8d)FAK0.2438[1][2]

Q2: Is there any available data on the off-target effects of this compound on other kinases?

Currently, there is no publicly available data from broad kinase panel screening to define the selectivity profile of this compound against other kinases. The primary publication reporting the discovery of this compound focuses on its high potency against FAK but does not provide a comprehensive off-target profile.[1][2]

Q3: What are the potential implications of using a kinase inhibitor with an unknown off-target profile?

Using a kinase inhibitor without a known selectivity profile introduces a degree of uncertainty in experimental results. Observed phenotypic effects may not be solely attributable to the inhibition of the primary target (FAK). Off-target effects on other kinases can lead to unintended modulation of other signaling pathways, potentially confounding data interpretation.[3][4] Therefore, it is crucial to validate that the observed biological effects are a direct result of FAK inhibition.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments with this compound.

Unexpected results could potentially stem from off-target effects. Here are some steps to troubleshoot and validate your findings:

  • Perform a Dose-Response Curve: Establish a clear dose-response relationship for your observed phenotype. This can help to distinguish between on-target and potential off-target effects, which may occur at different concentrations.

  • Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of FAK that is resistant to this compound. If the phenotype is reversed, it provides strong evidence for on-target activity.

  • Downstream Signaling Analysis: Analyze the phosphorylation status of known FAK downstream targets, such as Akt and ERK.[4] A reduction in the phosphorylation of these targets upon treatment with this compound would support on-target FAK inhibition.

  • Kinase Selectivity Profiling: For critical applications, it is highly recommended to perform an in-house kinase selectivity screen. This will provide a clear profile of this compound's activity against a panel of other kinases.

Experimental Protocols

Protocol: In Vitro Kinase Assay for FAK and Off-Target Kinase Profiling

This protocol provides a general framework for determining the IC50 of this compound against FAK and for screening against a panel of other kinases. Assays are typically performed by commercial vendors or can be set up in-house.

Materials:

  • Recombinant human FAK enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT)

  • ATP

  • Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)

  • This compound (dissolved in DMSO)

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the dilution series would be 100 µM.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well of the plate.

    • Add the substrate to each well.

    • Add the this compound dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.

    • Add the recombinant FAK enzyme to all wells except the no-enzyme control.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the Km for FAK.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.

    • This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.

  • Data Analysis:

    • Subtract the background luminescence (no-enzyme control) from all other readings.

    • Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

For Off-Target Profiling: Repeat the above protocol using a panel of different recombinant kinases.

Visualizations

FAK_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cell Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Migration Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Fak_IN_14 This compound Fak_IN_14->FAK Inhibition

Caption: Simplified FAK signaling pathway and the point of inhibition by this compound.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Serial Dilution Plate_Setup Add Reagents & Compound to Plate Compound_Prep->Plate_Setup Reagent_Prep Prepare Kinase, Substrate, ATP & Buffer Reagent_Prep->Plate_Setup Incubation Incubate at 30°C Plate_Setup->Incubation Detection Add Detection Reagent & Read Luminescence Incubation->Detection Normalization Normalize Data Detection->Normalization Curve_Fitting Generate Dose-Response Curve Normalization->Curve_Fitting IC50_Calc Calculate IC50 Curve_Fitting->IC50_Calc

Caption: General workflow for an in vitro kinase assay to determine IC50 values.

References

Potential cytotoxicity of Fak-IN-14 in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of Fak-IN-14 (also known as Y15 and 1,2,4,5-Benzenetetraamine tetrahydrochloride) in normal, non-cancerous cells. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, data tables, and diagrams to facilitate experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxicity of this compound in normal (non-cancerous) cell lines?

A1: Based on available research, this compound is expected to have minimal cytotoxic effects on non-transformed cells at concentrations effective against cancerous cells. Studies using various methods of Focal Adhesion Kinase (FAK) inhibition, including antisense oligonucleotides, have shown no induction of apoptosis or significant loss of adhesion in normal human fibroblasts[1]. While comprehensive quantitative data (IC50 values) for a wide range of normal cell lines is limited in published literature, the general consensus points towards a favorable selectivity for cancer cells. One study did note that a different FAK inhibitor exhibited low cytotoxicity in the normal human kidney cell line, HK2[2].

Q2: Are there any in vivo toxicity data available for this compound?

A2: Yes, a preclinical study in mice investigated the in vivo toxicity of this compound (Y15). The study reported no mortality or statistically significant differences in body weight at doses of 30 mg/kg administered intraperitoneally over 28 days, and at 100 mg/kg administered orally over 7 days. Furthermore, no clinical chemical, hematological, or histopathological changes were observed in various organs of the mice at these dosages[3][4].

Q3: How does the cytotoxicity of this compound in normal cells compare to its effect on cancer cells?

Q4: What is the mechanism of action of this compound and how does it relate to its potential cytotoxicity?

A4: this compound is a selective inhibitor of Focal Adhesion Kinase (FAK) that specifically targets the autophosphorylation of tyrosine 397 (Y397). This autophosphorylation is a critical step in the activation of FAK and the subsequent downstream signaling pathways that regulate cell survival, proliferation, migration, and adhesion[5]. In many cancer cells, these pathways are dysregulated and FAK is often overexpressed, making them highly dependent on FAK signaling for their survival and proliferation. Normal cells, on the other hand, have more robust and redundant signaling pathways, which may explain their lower sensitivity to FAK inhibition. The inhibition of FAK in cancer cells can lead to cell detachment-induced apoptosis (anoikis), cell cycle arrest, and reduced proliferation[2][6].

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected cytotoxicity observed in a normal cell line. Cell line may be particularly sensitive to FAK inhibition.Perform a dose-response curve to determine the precise IC50 value for your specific cell line. Start with a wide range of concentrations, for example, from 0.1 µM to 100 µM.
Off-target effects of the compound at high concentrations.Ensure the use of highly pure this compound. If possible, include a structurally related but inactive compound as a negative control. Also, consider using a second, structurally different FAK inhibitor to confirm that the observed effect is due to FAK inhibition.
Experimental conditions (e.g., cell density, serum concentration).Standardize your experimental protocols. Cell density and serum levels can influence the cellular response to inhibitors. Ensure consistency across experiments.
Difficulty in dissolving this compound. The compound is a tetrahydrochloride salt.This compound is soluble in water and DMSO[7]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Inconsistent results between experiments. Variability in cell culture conditions or reagent preparation.Maintain a consistent cell culture passage number and ensure cells are healthy and in the exponential growth phase before treatment. Prepare fresh dilutions of this compound from the stock solution for each experiment.

Quantitative Data

Table 1: Cytotoxicity of this compound (Y15) in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
TTMedullary Thyroid Cancer2.05[8]
TPC1Papillary Thyroid Cancer5.74[8]
BCPAPPapillary Thyroid Cancer9.99[8]
K1Papillary Thyroid Cancer17.54[8]
SW620Colon Cancer~1[6]
SW480Colon Cancer~1[6]
DLD1Colon Cancer~1[6]
HCT116Colon Cancer~2[6]
LS180Colon Cancer~2[6]

Note: This table provides a selection of reported IC50 values in cancer cell lines for comparative purposes. The precise IC50 can vary depending on the specific experimental conditions (e.g., incubation time, assay method).

Experimental Protocols

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest drug concentration.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Signaling Pathways and Workflows

FAK_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ECM ECM Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation FAK->FAK Src Src FAK->Src Recruitment PI3K PI3K FAK->PI3K Grb2 Grb2 FAK->Grb2 Src->FAK Phosphorylation Akt Akt PI3K->Akt Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation p53 p53 Akt->p53 Inhibition Akt->Proliferation Apoptosis Apoptosis p53->Apoptosis Fak_IN_14 This compound (Y15) Fak_IN_14->FAK Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the cytotoxicity of this compound.

References

Fak-IN-14 stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Fak-IN-14, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Y15 or 1,2,4,5-benzenetetramine tetrahydrochloride, is a selective inhibitor of Focal Adhesion Kinase (FAK).[1] Its primary mechanism of action is the inhibition of FAK autophosphorylation at the Y397 site, which is a critical step in FAK activation.[2][3] By blocking this event, this compound disrupts downstream signaling pathways that are crucial for cell adhesion, migration, proliferation, and survival.[2][4][5] It has been shown to promote cell detachment, induce apoptosis, and arrest the cell cycle at the G2/M phase.[2][6][7] Notably, this compound displays high selectivity for FAK with no significant activity against other kinases such as EGFR, PDGFR, and IGF-RI.[2]

Q2: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in a suitable solvent such as DMSO or water.[1] Given its higher solubility in DMSO, this is often the recommended solvent for creating a concentrated stock solution (e.g., 10 mM to 75 mM).[2][6] Sonication may be required to fully dissolve the compound.[7] For aqueous stock solutions, solubility is generally lower.[1][2] It is crucial to refer to the batch-specific data on the Certificate of Analysis for the exact molecular weight to ensure accurate concentration calculations.

Q3: What are the recommended storage conditions for solid this compound and its stock solutions?

Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the following guidelines are generally applicable.

  • Solid Form: The solid powder should be stored under desiccating conditions.[2] Long-term storage at -20°C is recommended, which can ensure stability for at least four years.[1][7] Some suppliers state that it can be stored at room temperature under desiccating conditions for up to 12 months.[2]

  • Stock Solutions: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. For stock solutions in DMSO, storage at -80°C is recommended for periods ranging from 6 to 12 months.[6][7] For shorter-term storage (up to one month), -20°C is also acceptable.[6]

Q4: What is the stability of this compound in experimental conditions?

While specific data on the stability of this compound in cell culture media over extended periods is limited, a preclinical study on its metabolic stability showed it is rapidly metabolized in both mouse and human liver microsomes, with half-lives of 6.9 and 11.6 minutes, respectively.[8] This suggests that for in vivo studies, the compound has a short half-life. For in vitro experiments, it is advisable to refresh the media with a new inhibitor at regular intervals, especially for long-term assays (e.g., every 24 hours), to maintain a consistent effective concentration.

Data Summary Tables

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Synonyms FAK Inhibitor 14, Y15, NSC 677249[1]
Chemical Name 1,2,4,5-Benzenetetramine tetrahydrochloride[1]
Molecular Formula C₆H₁₀N₄ · 4HCl[1][2]
Molecular Weight 284.0 g/mol [1][2]
Appearance Crystalline solid[1]
Purity ≥95%[1]
IC₅₀ ~1 µM (for FAK autophosphorylation at Y397)[2]

Table 2: Solubility of this compound

SolventConcentrationSource(s)
Water up to 50 mM (14.2 mg/mL)[2]
20 mg/mL[1]
DMSO up to 75 mM (21.3 mg/mL)[2]
20-25 mg/mL (may require sonication)[1][6][7]

Table 3: Recommended Storage Conditions for this compound

FormConditionDurationSource(s)
Solid (Powder) Desiccate at Room TemperatureUp to 12 months[2]
-20°C≥ 4 years[1]
Stock Solution -20°CUp to 1 month[6]
-80°C6 - 12 months[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

  • Calculate Required Mass: Based on the batch-specific molecular weight (MW) from the Certificate of Analysis, calculate the mass of this compound powder needed to prepare a desired volume and concentration of the stock solution (e.g., 10 mM in DMSO). Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x MW ( g/mol ) x 1000

  • Dissolve the Compound: Add the appropriate volume of high-purity DMSO to the vial of this compound. Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[6][7]

  • Aliquot and Store: Aliquot the concentrated stock solution into single-use, light-protected tubes. Store at -80°C for long-term storage.[6][7]

  • Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. To minimize precipitation when adding to aqueous-based culture media, perform a serial dilution. First, dilute the concentrated DMSO stock to an intermediate concentration (e.g., 1 mM) with sterile DMSO. Then, add the required volume of this intermediate solution to your pre-warmed cell culture medium to achieve the final desired concentration (e.g., 1-10 µM).[7][9] Mix immediately by gentle swirling or pipetting.

Protocol 2: General Formulation for In Vivo Administration

For animal studies, a common vehicle for administering this compound is a mixture that improves its solubility and bioavailability. A frequently suggested formulation is as follows, though optimization may be required for your specific application[7]:

  • Prepare the Vehicle: Combine the components in the following order, ensuring each is fully dissolved before adding the next:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline or PBS

  • Prepare the Final Formulation: Dissolve the this compound in DMSO to create a concentrated solution. The final concentration of DMSO in the injected formulation should be kept low, typically below 10% for normal mice.[7]

  • Combine and Administer: Add the this compound/DMSO solution to the prepared vehicle to achieve the final desired dose (e.g., 30 mg/kg).[8] Ensure the final solution is clear and free of precipitates before administration.

Visualized Workflows and Pathways

FAK_Signaling_Pathway Integrins Integrins FAK FAK Integrins->FAK Activation pY397 FAK (pY397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment PI3K PI3K pY397->PI3K ERK MEK/ERK pY397->ERK Src->pY397 Migration Migration Adhesion Src->Migration Akt Akt PI3K->Akt Proliferation Proliferation Survival Akt->Proliferation ERK->Proliferation FakIN14 This compound FakIN14->pY397 Inhibition

Caption: Simplified FAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Cell-Based Assay Solid This compound (Solid) DMSO_Stock 10 mM Stock in DMSO Solid->DMSO_Stock Dissolve Intermediate 1 mM Intermediate Dilution in DMSO DMSO_Stock->Intermediate Dilute Working Final Working Solution (e.g., 10 µM in Media) Intermediate->Working Add to Media Treatment Treat Cells with Working Solution Working->Treatment Cells Seed Cells Cells->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Results Incubation->Analysis

Caption: Recommended workflow for preparing this compound solutions for in vitro experiments.

Troubleshooting Guide

Problem 1: I am not observing the expected biological effect in my cell-based assay.

Possible Cause Recommended Solution
Compound Degradation Ensure this compound powder and stock solutions have been stored correctly according to the guidelines (see Table 3). Avoid multiple freeze-thaw cycles by using single-use aliquots. If in doubt, use a fresh vial of the compound.
Incorrect Concentration Verify all calculations for stock and working solutions. Ensure the batch-specific molecular weight was used. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay, as sensitivity can vary.
Low Target Expression Confirm that your cell line expresses FAK at a sufficient level. You can check this via Western blot or by consulting literature.[9]
Precipitation of Compound The compound may have precipitated out of the aqueous culture medium. See "Problem 2" below for solutions.
Short Half-Life For long-term experiments (>24 hours), the compound may be degrading or being metabolized by the cells. Consider replenishing the media with fresh this compound every 24 hours.[8]

Problem 2: My this compound solution appears cloudy or has visible precipitates after adding it to the cell culture medium.

Possible Cause Recommended Solution
Poor Aqueous Solubility This compound has limited solubility in aqueous solutions. Adding a highly concentrated DMSO stock directly to the media can cause it to precipitate.
Solution Always use a serial dilution method as described in Protocol 1.[7] Prepare an intermediate dilution of your stock in DMSO before the final dilution into the aqueous medium. Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls. Mix the final solution gently but thoroughly immediately after adding the compound.

Problem 3: I am observing high background or non-specific effects in my experiments.

| Possible Cause | Recommended Solution | | :--- | Recommended Solution | | High Compound Concentration | Excessively high concentrations of any inhibitor can lead to off-target effects. Perform a dose-response curve to identify the lowest effective concentration that produces the desired biological outcome. | | Solvent Toxicity | The solvent (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure your vehicle control contains the same final concentration of the solvent as your treated samples and that this concentration is non-toxic to your cells. | | Compound Purity | If you suspect impurities, verify the purity of your compound from the supplier's Certificate of Analysis. If issues persist, consider obtaining the compound from a different supplier. |

Troubleshooting_Logic Start No Effect Observed CheckStorage Check Storage Conditions & Compound Age Start->CheckStorage UseNew Use Fresh Compound CheckStorage->UseNew Improper/Old CheckCalc Verify Calculations & MW CheckStorage->CheckCalc Proper/New UseNew->CheckCalc RedoCalc Recalculate & Reprepare CheckCalc->RedoCalc Error Found CheckPrecip Check for Precipitation in Media CheckCalc->CheckPrecip Correct RedoCalc->CheckPrecip SerialDilute Use Serial Dilution Protocol CheckPrecip->SerialDilute Precipitate Observed DoseResponse Perform Dose-Response Experiment CheckPrecip->DoseResponse No Precipitate SerialDilute->DoseResponse CheckTarget Confirm FAK Expression (e.g., Western Blot) DoseResponse->CheckTarget Success Problem Solved CheckTarget->Success

Caption: A logical workflow for troubleshooting a lack of effect in this compound experiments.

References

Avoiding Fak-IN-14 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Fak-IN-14. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help you minimize compound degradation and ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing solid this compound?

A1: Solid this compound should be stored desiccated at room temperature or, for long-term stability, at -20°C.[1][2] When stored correctly at -20°C, the compound is stable for at least four years.[2]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][3] For specific concentrations, please refer to the solubility table below.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent like DMSO.[1][3] To avoid repeated freeze-thaw cycles and exposure to air and moisture, dispense the stock solution into small, single-use aliquots and store them at -80°C.

Q4: How stable is this compound in solution?

A4: While the solid compound is very stable, specific data on the long-term stability of this compound in solution is limited. Its chemical structure, a benzenetetramine, contains multiple amine groups that are susceptible to oxidation. Furthermore, pharmacokinetic studies show it is rapidly metabolized in vivo, suggesting a degree of inherent reactivity.[4] Therefore, it is critical to assume that solution stability is limited and to follow best practices, such as using freshly prepared solutions for experiments whenever possible.

Troubleshooting Guide

This guide addresses common issues that may arise from compound degradation.

Q: My experiment is showing inconsistent or weaker-than-expected results. Could this compound degradation be the cause?

A: Yes, inconsistent or reduced activity is a primary indicator of compound degradation. Use the following logical workflow to troubleshoot the potential source of the issue.

start Start: Inconsistent Results q1 Was the stock solution prepared recently from solid compound? start->q1 q2 Was the stock solution stored as single-use aliquots at -80°C? q1->q2 Yes res_solid Potential Issue: Degradation of solid compound. Consider ordering a fresh supply. q1->res_solid No q3 Was the working solution (diluted in media/buffer) prepared fresh for the experiment? q2->q3 Yes res_stock Potential Issue: Stock solution degraded due to improper storage or freeze-thaw cycles. Prepare a fresh stock. q2->res_stock No q4 Is the aqueous buffer/media prone to generating reactive oxygen species? q3->q4 Yes res_working Potential Issue: Working solution degraded after dilution. Always prepare fresh before use. q3->res_working No res_media Potential Issue: Instability in experimental media. Minimize incubation time; consider antioxidants. q4->res_media Yes res_ok Degradation is less likely. Investigate other experimental variables (e.g., cell passage, reagents). q4->res_ok No cluster_prep Preparation cluster_exp Experiment start Retrieve one aliquot of stock from -80°C thaw Thaw rapidly at room temperature start->thaw dilute Perform serial dilutions in pre-warmed, serum-free media or PBS thaw->dilute add Add final working concentration to cells immediately dilute->add Freshly Prepared Working Solution incubate Incubate for defined period add->incubate end Assay endpoint (e.g., Western blot, migration assay) incubate->end FakIN14 This compound (Benzenetetramine Core) Degraded Oxidized Products (e.g., Quinone-imines) Inactive Compound FakIN14->Degraded Oxidation (Loss of Activity) Oxidants Oxidizing Agents (O₂, Light, Metal Ions) Oxidants->Degraded

References

Technical Support Center: Fak-IN-14 Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Fak-IN-14. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of Focal Adhesion Kinase (FAK). It functions by preventing the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1][2] This initial phosphorylation event is critical for the activation of FAK and the subsequent recruitment of other signaling proteins, such as Src family kinases.[3][4] By blocking this step, this compound effectively inhibits downstream signaling pathways that are involved in cell adhesion, migration, proliferation, and survival.[1][5]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and water.[2] For in vitro experiments, it is common to prepare a stock solution in DMSO.[6] Stock solutions should be stored at -20°C or -80°C for long-term stability.[7] When preparing working solutions, it is recommended to first dilute the DMSO stock in a small volume of DMSO before adding it to your aqueous buffer or cell culture medium to avoid precipitation.[6]

Q3: What are the known off-target effects of this compound?

This compound is considered a selective FAK inhibitor with no significant activity against other kinases like EGFR, PDGFR, and IGF-RI at concentrations where it effectively inhibits FAK.[1][2] However, at higher concentrations, some off-target effects on other kinases, such as FGFR1 and Pyk2, have been noted.[6] It is crucial to perform dose-response experiments to determine the optimal concentration that maximizes FAK inhibition while minimizing potential off-target effects. Some studies on other FAK inhibitors have shown effects on platelet aggregation that were found to be due to off-target effects, highlighting the importance of careful experimental design and data interpretation.[8]

Troubleshooting Guides

Western Blotting

Problem: No decrease in phospho-FAK (Y397) levels is observed after this compound treatment.

  • Possible Cause 1: Insufficient Inhibitor Concentration or Incubation Time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. A good starting point for concentration is around the IC50 value (typically in the low micromolar to nanomolar range, depending on the cell line), with incubation times ranging from 1 to 24 hours.[1][9]

  • Possible Cause 2: Poor Cell Health or Low Basal FAK Activity.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase. Some cell lines may have low endogenous levels of activated FAK. Consider stimulating the cells with an appropriate growth factor or plating them on an extracellular matrix component like fibronectin to induce FAK activation before inhibitor treatment.

  • Possible Cause 3: Antibody Issues.

    • Solution: Verify the specificity and functionality of your primary antibody for phospho-FAK (Y397). Use a positive control, such as lysates from cells known to have high p-FAK levels, to confirm the antibody is working correctly. Ensure you are using the recommended antibody dilution and incubation conditions.[4][10]

  • Possible Cause 4: Reagent Degradation.

    • Solution: Ensure your this compound stock solution has been stored properly and has not undergone multiple freeze-thaw cycles. Prepare fresh working dilutions for each experiment.

Problem: Inconsistent band intensities for loading controls.

  • Possible Cause: Uneven Protein Loading or Transfer.

    • Solution: Carefully quantify the protein concentration of your lysates using a reliable method (e.g., BCA assay) to ensure equal loading. After transfer, you can use a reversible stain like Ponceau S to visualize total protein on the membrane and confirm even transfer across all lanes.

Cell-Based Assays (Viability, Migration)

Problem: No significant effect on cell viability or migration is observed.

  • Possible Cause 1: Suboptimal Assay Conditions.

    • Solution: For cell viability assays (e.g., MTT, CCK-8), optimize the cell seeding density and the duration of the assay.[11][12][13] For migration assays (e.g., Transwell), ensure you are using an appropriate chemoattractant and that the incubation time is sufficient for cell migration to occur.[14][15][16]

  • Possible Cause 2: Cell Line Insensitivity.

    • Solution: Not all cell lines are equally dependent on FAK signaling for survival and migration. Research the literature to determine if your cell line of choice is known to be sensitive to FAK inhibition. Consider testing a panel of cell lines to identify a suitable model.

  • Possible Cause 3: this compound Inactivity.

    • Solution: As with Western blotting, confirm the activity of your this compound by performing a parallel Western blot to check for the inhibition of p-FAK (Y397) under the same experimental conditions.

Data Presentation

Table 1: IC50 Values of FAK Inhibitors in Various Cancer Cell Lines

FAK InhibitorCell LineCancer TypeIC50Reference
This compoundU87-MGGlioblastoma0.2438 nM[17]
FAK Inhibitor 14 (Y15)--1 µM (for p-FAK inhibition)[1]
Compound 7HCT116Colon Cancer0.001 µM[9]
Compound 7MCF-7Breast Cancer0.06 µM[9]
Compound 7PC-3Prostate Cancer-[9]
Compound 7U87-MGGlioblastoma-[9]
TAE226--5.5 nM[5]
VS-6062-Ewing Sarcoma1.5 nM[18]
VS-4718--1.5 nM[18]
CEP-37440--2.0 nM[18]
Defactinib (VS-6063)--0.6 nM[19]
PF-562271--1.5 nM[19]

Table 2: Recommended Starting Concentrations for In Vitro Assays

AssayRecommended Concentration RangeIncubation Time
Western Blot (p-FAK inhibition)10 nM - 10 µM1 - 24 hours
Cell Viability (MTT/CCK-8)1 nM - 50 µM24 - 72 hours
Cell Migration (Transwell)100 nM - 10 µM12 - 48 hours
Cell Adhesion1 µM - 20 µM1 - 4 hours

Experimental Protocols

Western Blot for Phospho-FAK (Y397) Inhibition
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for the desired time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Y397) (e.g., Cell Signaling Technology #3283) and total FAK (e.g., Cell Signaling Technology #3285) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[12][20]

  • Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[11][12][20]

  • Measure Absorbance: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cell Migration Assay (Transwell)
  • Prepare Transwell Inserts: If assessing invasion, coat the Transwell inserts (8 µm pore size) with a thin layer of Matrigel. For migration assays, no coating is necessary.[15][21]

  • Cell Seeding: Resuspend serum-starved cells in serum-free media and seed them into the upper chamber of the Transwell inserts.

  • Add Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Treatment: Add this compound to the upper chamber at the desired concentrations.

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Staining and Counting: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated cells on the lower surface with crystal violet.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualization

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin ECM->Integrin FAK FAK Integrin->FAK Activation pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Paxillin Paxillin FAK->Paxillin Fak_IN_14 This compound Fak_IN_14->FAK Inhibition Src Src pFAK_Y397->Src Recruitment & Activation PI3K PI3K pFAK_Y397->PI3K Grb2_Sos Grb2/Sos pFAK_Y397->Grb2_Sos Src->FAK Src->Paxillin Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Cell_Processes Cell Adhesion Cell Migration Cell Proliferation Cell Survival pAkt->Cell_Processes Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Cell_Processes pPaxillin p-Paxillin Paxillin->pPaxillin pPaxillin->Cell_Processes

Caption: FAK signaling pathway and the point of inhibition by this compound.

Western_Blot_Workflow Start Seed and Treat Cells with this compound Lysis Cell Lysis Start->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (p-FAK, Total FAK, Loading Control) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of this compound effects.

Experimental_Controls cluster_0 Experimental Groups cluster_1 Control Types Untreated Untreated Cells Vehicle Vehicle Control (e.g., DMSO) Vehicle->Untreated Assess vehicle toxicity Fak_IN_14 This compound Treatment Fak_IN_14->Vehicle Compare effect to vehicle Positive_Control Positive Control (e.g., Cells with known high FAK activity, or another validated FAK inhibitor) Fak_IN_14->Positive_Control Validate assay sensitivity Negative_Control Negative Control (e.g., Cells with FAK knockdown/knockout, or an inactive structural analog of this compound) Fak_IN_14->Negative_Control Confirm target specificity

Caption: Logical relationships of experimental controls for this compound studies.

References

Technical Support Center: Optimizing Fak-IN-14 Treatment Duration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the treatment duration of Fak-IN-14 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a selective and highly effective inhibitor of Focal Adhesion Kinase (FAK).[1][2] Its primary mechanism of action is to prevent the autophosphorylation of FAK at tyrosine residue 397 (Y397).[1][3] This autophosphorylation is a critical step in FAK activation, which in turn regulates downstream signaling pathways involved in cell adhesion, migration, proliferation, and survival.[4][5][6][7] By inhibiting FAK autophosphorylation, this compound can promote cell detachment, inhibit cell adhesion, and induce apoptosis and cell cycle arrest in various tumor cell lines.[1][2][3]

Q2: What is the recommended starting concentration and treatment duration for this compound?

The optimal concentration and duration of this compound treatment are highly dependent on the cell type and the specific biological question being investigated. Based on available literature, a common starting point for in vitro studies is in the low micromolar range. This compound has been shown to inhibit FAK autophosphorylation with an IC50 value of approximately 1 µM.[1] For initial experiments, a dose-response curve is recommended to determine the optimal concentration for your specific cell line. The treatment duration can range from a few hours for studying acute signaling events to several days for assessing long-term effects like apoptosis or changes in cell proliferation.

Q3: How can I confirm that this compound is active in my experimental system?

The most direct way to confirm the activity of this compound is to assess the phosphorylation status of FAK at Y397 via Western blotting. A successful treatment will result in a significant decrease in the levels of phospho-FAK (Y397) compared to a vehicle-treated control. It is crucial to also probe for total FAK to ensure that the observed decrease in p-FAK is not due to a general decrease in FAK protein levels.

Q4: Are there any known off-target effects of this compound?

While this compound is described as a selective FAK inhibitor, it is important to be aware of potential off-target effects, a common issue with kinase inhibitors due to structural similarities in the ATP-binding domain of many kinases.[8] Some studies on other FAK inhibitors have shown effects on other kinases.[8] It is advisable to include appropriate controls and potentially test the effects of this compound on closely related kinases if off-target effects are a concern for your specific research question.

Troubleshooting Guide: Optimizing Treatment Duration

This guide addresses common issues encountered when determining the optimal treatment duration for this compound.

Issue Possible Cause Recommended Action
No effect observed on p-FAK levels after short-term treatment (e.g., 1-4 hours). The treatment duration may be too short for the inhibitor to effectively penetrate the cells and inhibit FAK.Perform a time-course experiment, treating cells for longer durations (e.g., 6, 12, 24 hours) to determine the optimal time point for FAK inhibition in your cell line.
High levels of cell death observed even at short treatment durations. The concentration of this compound may be too high for your specific cell type, leading to rapid cytotoxicity.Perform a dose-response experiment with lower concentrations of this compound to find a concentration that effectively inhibits p-FAK without causing excessive cell death in the desired timeframe.
Inconsistent results between experiments. Variations in cell confluence, passage number, or inhibitor preparation can lead to variability.Standardize your experimental conditions. Ensure cells are at a consistent confluence, use a similar passage number for all experiments, and prepare fresh inhibitor dilutions for each experiment.
Effect on p-FAK is observed, but no downstream phenotypic effect (e.g., no change in migration or viability). The treatment duration may not be sufficient to elicit a biological response. Phenotypic changes often require longer treatment times than initial signaling events.Extend the treatment duration for your phenotypic assays (e.g., 24, 48, 72 hours). It is important to monitor cell viability during these longer incubations.
Loss of inhibitor effect over a longer time course. The inhibitor may be metabolized by the cells or degrade in the culture medium over time.For long-term experiments, consider replenishing the media with fresh this compound at regular intervals (e.g., every 24 or 48 hours).

Data Presentation

Table 1: Reported IC50 Values for FAK Inhibitors

InhibitorTargetIC50Reference
This compound (Compound 8d)FAK0.2438 nM[9][10]
FAK Inhibitor 14 (Y15)FAK Autophosphorylation (Y397)~1 µM[1][11]
GSK2256098FAK0.4 nM[12]
VS-6062FAK, Pyk21.5 nM, 14 nM[12]

Note: IC50 values can vary depending on the assay conditions and cell type used.

Experimental Protocols

Western Blot for Phospho-FAK (Tyr397)
  • Cell Lysis:

    • Plate and treat cells with this compound for the desired duration.

    • Aspirate the media and wash the cells once with ice-cold PBS.

    • Add 1X SDS sample buffer to each well and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and sonicate for 10-15 seconds to shear DNA.[13]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[14]

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[15]

    • Incubate the membrane with a primary antibody against Phospho-FAK (Tyr397) overnight at 4°C with gentle shaking.[13]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.[14]

    • Strip the membrane and re-probe with an antibody for total FAK as a loading control.

MTT Cell Viability Assay
  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a desired density.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[16]

    • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[16][17]

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.[16]

    • Incubate the plate overnight at 37°C to dissolve the formazan crystals.[16]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

Transwell Migration Assay
  • Cell Preparation:

    • Culture cells to 80-90% confluence.

    • Starve the cells in serum-free medium for several hours prior to the assay.

  • Assay Setup:

    • Place Transwell inserts (with an appropriate pore size) into a 24-well plate.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.[18]

    • Resuspend the starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.[18]

    • Include wells with this compound in both the upper and lower chambers at the desired concentration.

  • Incubation:

    • Incubate the plate at 37°C for a duration that allows for cell migration (typically 4-24 hours, depending on the cell type).[18]

  • Cell Staining and Quantification:

    • After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol or ethanol.[18]

    • Stain the cells with a suitable stain (e.g., crystal violet).

    • Count the number of migrated cells in several fields of view under a microscope.

Visualizations

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK GrowthFactors Growth Factors GF_Receptor Growth Factor Receptors GrowthFactors->GF_Receptor GF_Receptor->FAK pFAK_Y397 p-FAK (Y397) FAK->pFAK_Y397 Autophosphorylation Cell_Adhesion Cell Adhesion FAK->Cell_Adhesion Cell_Migration Cell Migration FAK->Cell_Migration Src Src pFAK_Y397->Src PI3K PI3K pFAK_Y397->PI3K MAPK MAPK (ERK) pFAK_Y397->MAPK Src->FAK Phosphorylates other sites Akt Akt PI3K->Akt Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Cell_Survival Cell Survival Akt->Cell_Survival MAPK->Cell_Proliferation Fak_IN_14 This compound Fak_IN_14->pFAK_Y397

Caption: FAK signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Start: Define Experimental Goal (e.g., inhibit migration) Dose_Response Perform Dose-Response (e.g., 0.1, 1, 10 µM) Assess p-FAK (Y397) at 24h Start->Dose_Response Check_pFAK Is p-FAK inhibited? Dose_Response->Check_pFAK Time_Course Perform Time-Course (e.g., 1, 6, 12, 24h) with effective dose Check_pFAK->Time_Course Yes Troubleshoot_Conc Troubleshoot Concentration: - Increase concentration - Check inhibitor viability Check_pFAK->Troubleshoot_Conc No Check_Phenotype Is desired phenotype observed? Time_Course->Check_Phenotype Optimize_Duration Adjust Treatment Duration for Phenotypic Assay (e.g., 24, 48, 72h) Check_Phenotype->Optimize_Duration No Success Optimal Duration Identified Check_Phenotype->Success Yes Optimize_Duration->Check_Phenotype Troubleshoot_Assay Troubleshoot Phenotypic Assay: - Assay sensitivity - Different endpoint Optimize_Duration->Troubleshoot_Assay

Caption: Workflow for optimizing this compound treatment duration.

Experimental_Workflow Start Start: Seed Cells Treatment Treat with this compound at different time points (e.g., 6h, 12h, 24h, 48h) Start->Treatment Endpoint_A Endpoint 1: Cell Lysis for Western Blot (p-FAK) Treatment->Endpoint_A Endpoint_B Endpoint 2: Cell Viability Assay (MTT) Treatment->Endpoint_B Endpoint_C Endpoint 3: Functional Assay (e.g., Migration) Treatment->Endpoint_C Analysis Data Analysis and Comparison Endpoint_A->Analysis Endpoint_B->Analysis Endpoint_C->Analysis

Caption: General experimental workflow for testing different treatment durations.

References

Validation & Comparative

A Head-to-Head Comparison of FAK Inhibitors: Fak-IN-14 (Y15) vs. PF-573228

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a suitable Focal Adhesion Kinase (FAK) inhibitor is a critical decision in advancing cancer research and therapeutic strategies. This guide provides a comprehensive, data-driven comparison of two widely utilized FAK inhibitors: Fak-IN-14 (also known as Y15) and PF-573228.

Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a prime target for therapeutic intervention. This compound and PF-573228 represent two distinct classes of FAK inhibitors, differing in their mechanism of action and selectivity. This guide will objectively compare their performance based on available experimental data, detail the methodologies of key experiments, and provide visual representations of their biological context.

Quantitative Performance Comparison

The following tables summarize the key quantitative data for this compound and PF-573228, offering a side-by-side comparison of their potency and cellular effects.

Parameter This compound (Y15) PF-573228 Reference
Mechanism of Action Non-ATP-competitive, inhibits FAK autophosphorylation at Tyr397ATP-competitive[1][2]
Biochemical IC50 1 µM (FAK autophosphorylation)4 nM (purified FAK catalytic fragment)[2][3]
Cellular IC50 (FAK Phosphorylation) Inhibition of Y397 phosphorylation observed from 0.1 µM in Panc-1 cells30-500 nM (in various cell lines)[2][3]

Table 1: Biochemical and Cellular Potency. This table highlights the different mechanisms and resulting potency measurements for each inhibitor. The direct comparison of IC50 values should be interpreted with caution due to the different assay types (autophosphorylation vs. catalytic inhibition).

Cell Line Assay Type This compound (Y15) IC50 PF-573228 IC50 Reference
H1299 (NSCLC)MTS Assay (72h)~10 µM>20 µM[4]
H727 (NSCLC)MTS Assay (72h)~15 µM>20 µM[4]
H358 (NSCLC)MTS Assay (72h)~12 µM>20 µM[4]
A549 (NSCLC)MTS Assay (72h)~18 µM>20 µM[4]
H1650 (NSCLC)MTS Assay (72h)~15 µM>20 µM[4]
SW620 (Colon)MTT AssaySignificant viability decrease at 1 µMNot Reported[5]
SW480 (Colon)MTT AssaySignificant viability decrease at 1 µMNot Reported[5]
DLD1 (Colon)MTT AssaySignificant viability decrease at 1 µMNot Reported[5]
Panc-1 (Pancreatic)MTT Assay (72h)Significant viability decrease starting at 1 µMFails to inhibit cell growth at 1 µM[2][3]
REF52Growth Assay (3 days)Not ReportedFails to inhibit cell growth[2]
PC3Growth Assay (3 days)Not ReportedFails to inhibit cell growth[2]

Table 2: Comparative Cell Viability Data. This table presents a direct comparison of the inhibitors' effects on the viability of non-small cell lung cancer (NSCLC) cell lines from a single study, showing this compound to be more potent in this context.[4] Data from other studies on different cancer types are also included, though a direct comparison is not always possible.

Kinase Selectivity

This compound (Y15) has been reported to be a specific inhibitor of FAK, not significantly affecting the kinase activity of other tested kinases such as EGFR, PDGFR, and IGF-RI.[6]

PF-573228 is a selective FAK inhibitor with approximately 50- to 250-fold selectivity for FAK over Pyk2, CDK1/7, and GSK-3β.[2] Some sources also classify it as a dual FAK/PYK2 inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

In Vitro FAK Autophosphorylation Assay (for this compound)

This assay measures the ability of an inhibitor to block the autophosphorylation of FAK at its Tyr397 site.

  • Protein Purification: Purified recombinant FAK protein is used.

  • Kinase Reaction: The purified FAK is incubated with the test inhibitor (e.g., this compound at 1 µM) in a kinase reaction buffer.

  • ATP Addition: The reaction is initiated by the addition of γ-P32 labeled ATP.

  • Incubation: The reaction mixture is incubated for a specified time (e.g., 10 minutes) at room temperature to allow for phosphorylation.

  • Reaction Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

  • Analysis: The samples are resolved by SDS-PAGE, and the phosphorylated FAK is visualized by autoradiography.[3]

In Vitro Kinase Assay (for PF-573228)

This assay determines the inhibitory effect on the catalytic activity of the FAK kinase domain.

  • Enzyme and Substrate: Purified activated FAK kinase domain is reacted with a random peptide polymer substrate (e.g., poly(Glu/Tyr)).

  • Inhibitor Addition: The reaction is challenged with serially diluted concentrations of the test inhibitor (e.g., PF-573228).

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is incubated for a set period.

  • Detection: Phosphorylation of the substrate is detected using a general anti-phospho-tyrosine antibody followed by a horseradish peroxidase-conjugated secondary antibody and a colorimetric substrate.[2]

Cell Viability (MTS/MTT) Assay

This colorimetric assay assesses cell viability based on the metabolic activity of the cells.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Inhibitor Treatment: Cells are treated with various concentrations of the FAK inhibitors (e.g., this compound or PF-573228) for a specified duration (e.g., 72 hours).

  • Reagent Addition: MTS or MTT reagent is added to each well and incubated for 1-4 hours.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[4][5]

Clonogenic Assay

This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival.

  • Cell Seeding: A low density of cells is seeded in 6-well plates.

  • Inhibitor Treatment: Cells are treated with the inhibitor for a defined period.

  • Incubation: The medium is replaced with fresh medium, and the cells are incubated for 1-2 weeks to allow for colony formation.

  • Staining and Counting: Colonies are fixed, stained with crystal violet, and counted.[4]

Western Blotting for FAK Phosphorylation

This technique is used to detect the levels of phosphorylated FAK in inhibitor-treated cells.

  • Cell Lysis: Cells treated with inhibitors are lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) and a primary antibody for total FAK as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[3]

In Vivo Xenograft Tumor Growth Assay

This assay evaluates the anti-tumor efficacy of the inhibitors in a living organism.

  • Cell Implantation: Cancer cells are subcutaneously injected into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Inhibitor Administration: Mice are treated with the FAK inhibitor (e.g., this compound administered by oral gavage or intraperitoneal injection) or a vehicle control.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, and further analysis, such as immunohistochemistry for FAK phosphorylation, can be performed.[4][5]

Visualizing the Biological Context

To better understand the mechanisms and relationships discussed, the following diagrams have been generated using Graphviz.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins FAK FAK Integrins->FAK Activation pY397 pY397 FAK->pY397 Autophosphorylation pY576_577 pY576/577 FAK->pY576_577 Phosphorylation PI3K PI3K FAK->PI3K Grb2_Sos Grb2/Sos FAK->Grb2_Sos Paxillin Paxillin FAK->Paxillin Src Src pY397->Src Recruits Src->FAK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Cell_Migration Cell Migration Paxillin->Cell_Migration

Caption: FAK Signaling Pathway.

Inhibitor_Comparison FAK_Inhibitors FAK Inhibitors Fak_IN_14 This compound (Y15) FAK_Inhibitors->Fak_IN_14 PF_573228 PF-573228 FAK_Inhibitors->PF_573228 Mechanism Mechanism of Action Fak_IN_14->Mechanism Target_Site Primary Target Site Fak_IN_14->Target_Site Cellular_Effects Primary Cellular Effects Fak_IN_14->Cellular_Effects PF_573228->Mechanism PF_573228->Target_Site PF_573228->Cellular_Effects Non_ATP_Competitive Non-ATP-Competitive (Allosteric) Mechanism->Non_ATP_Competitive ATP_Competitive ATP-Competitive Mechanism->ATP_Competitive Y397_Autophosphorylation Y397 Autophosphorylation Site Target_Site->Y397_Autophosphorylation ATP_Binding_Pocket ATP Binding Pocket Target_Site->ATP_Binding_Pocket Inhibits_Viability Inhibits Cell Viability Induces Apoptosis Cellular_Effects->Inhibits_Viability Inhibits_Migration Inhibits Cell Migration (Limited effect on viability) Cellular_Effects->Inhibits_Migration

Caption: Logical Comparison of Inhibitors.

Conclusion

This guide provides a detailed comparison of this compound (Y15) and PF-573228, two prominent FAK inhibitors. The data presented indicates that this compound, a non-ATP-competitive inhibitor targeting FAK autophosphorylation, demonstrates greater potency in inhibiting cancer cell viability in some contexts compared to the ATP-competitive inhibitor PF-573228, which primarily affects cell migration.[4]

The choice between these inhibitors will ultimately depend on the specific research question and experimental context. For studies focused on the role of FAK's scaffolding functions and for inducing cancer cell death, this compound may be a more suitable tool. Conversely, for dissecting the role of FAK's kinase activity in cell migration and adhesion with minimal impact on cell viability, PF-573228 could be the preferred option.

It is important to note that the lack of comprehensive, direct head-to-head comparisons for all performance parameters necessitates careful consideration of the available data. Researchers are encouraged to perform their own validation experiments in their specific model systems to confirm the efficacy and selectivity of their chosen inhibitor. This guide serves as a foundational resource to inform these critical decisions in the pursuit of novel cancer therapies.

References

Head-to-Head Comparison of Focal Adhesion Kinase (FAK) Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, has emerged as a critical regulator in cancer progression, playing a pivotal role in cell survival, proliferation, migration, and angiogenesis.[1][2] Its overexpression is linked to poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2] A multitude of FAK inhibitors have been developed and are at various stages of preclinical and clinical evaluation.[2][3] This guide provides a comparative overview of key FAK inhibitors, summarizing their performance based on available experimental data to aid researchers and drug development professionals in this field.

Quantitative Performance of FAK Inhibitors

The following tables summarize the in vitro inhibitory activity and anti-proliferative effects of several FAK inhibitors across different cancer cell lines.

Table 1: In Vitro FAK Kinase Inhibition

CompoundTarget(s)IC50 (nM)Reference(s)
Defactinib (VS-6063, PF-04554878)FAK, PYK20.4 - 0.6[4][5]
IN10018 (BI 853520)FAK1[4]
GSK2256098FAKNot specified[6]
CEP-37440FAK, ALK2.3 (FAK), 120 (ALK)[7]
TAE226FAK5.5, 6.2, 7.0[8]
VS-6062 (PF-562271)FAK, PYK2Not specified[6]
VS-4718 (PND-1186)FAKNot specified[6]
Compound 13FAK88-fold more potent than TAE226, 11-fold more potent than defactinib[8]
Compound 14FAK5.1[8]
Compound 16FAK19.1[8]

Table 2: Anti-Proliferative Activity in Cancer Cell Lines (IC50 in nM)

CompoundU-87MG (Glioblastoma)A549 (Lung Cancer)MDA-MB-231 (Breast Cancer)HCT-116 (Colon Cancer)PC-3 (Prostate Cancer)OVCAR-5/8 (Ovarian Cancer)H2052 (Mesothelioma)Reference(s)
TAE226-------[8]
Compound 16Better than TAE2266-fold better than TAE22614-fold better than TAE226----[8]
Compound 13Better than TAE226 & Defactinib--290-fold more cytotoxic than TAE226, 3000-fold more cytotoxic than DefactinibBetter than TAE226 & Defactinib--[8]
Compound 14-Approx. same as TAE226Approx. same as TAE226----[8]
VS-6063-----Inhibitory effects observedInhibitory effects observed[9]
VS-4718-----Inhibitory effects observedInhibitory effects observed[9]
CEP-37440--Inhibited----[10]

FAK Signaling Pathway

FAK is a central node in signaling pathways that control key cellular processes implicated in cancer. Upon activation, typically through integrin clustering at sites of cell adhesion to the extracellular matrix (ECM), FAK undergoes autophosphorylation at Tyr397. This creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to the formation of a dual kinase complex. This complex then phosphorylates a number of downstream targets, activating signaling cascades such as the PI3K/AKT/mTOR and RAS/MEK/ERK pathways, which promote cell survival, proliferation, and migration.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins binds FAK FAK Integrins->FAK activates pY397 pY397 FAK->pY397 autophosphorylates PI3K PI3K FAK->PI3K activates RAS RAS FAK->RAS activates Src Src pY397->Src recruits & activates Src->FAK phosphorylates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Figure 1: Simplified FAK signaling pathway.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of research findings. Below are generalized protocols for key assays mentioned in the reviewed literature.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FAK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against FAK.

General Procedure:

  • Recombinant human FAK enzyme is incubated with a kinase buffer containing ATP and a specific substrate.

  • The test compound is added at various concentrations.

  • The reaction is allowed to proceed for a defined period at a specific temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ELISA, fluorescence, or radioactivity.

  • The percentage of inhibition is calculated relative to a control without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

These assays measure the effect of FAK inhibitors on the growth of cancer cell lines.

Objective: To determine the anti-proliferative effect of FAK inhibitors on cancer cells.

General Procedure:

  • Cancer cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are then treated with the FAK inhibitor at a range of concentrations.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a variety of methods, such as MTS, MTT, or crystal violet staining.

  • The absorbance or fluorescence is measured, which is proportional to the number of viable cells.

  • The results are expressed as a percentage of the control (untreated cells), and IC50 values are calculated.

Cancer Stem Cell (CSC) Assays

FAK inhibitors have been shown to target cancer stem cells.[9] The ALDEFLUOR and Side Population assays are common methods to identify and quantify CSCs.

Objective: To evaluate the effect of FAK inhibitors on the cancer stem cell population.

ALDEFLUOR Assay Protocol:

  • A single-cell suspension is prepared from the cancer cell line or tumor tissue.

  • The cells are incubated with the ALDEFLUOR reagent, which is a fluorescent substrate for aldehyde dehydrogenase (ALDH), an enzyme highly expressed in CSCs.

  • A portion of the cells is treated with an ALDH inhibitor (DEAB) to serve as a negative control.

  • The cells are analyzed by flow cytometry, and the ALDH-positive (ALDEFLUOR-bright) population is identified and quantified.

  • The percentage of ALDEFLUOR-positive cells in treated versus untreated samples is compared.

Side Population (SP) Assay Protocol:

  • A single-cell suspension is incubated with the fluorescent dye Hoechst 33342.

  • A control group is also treated with an inhibitor of ABC transporters, such as verapamil.

  • The cells are analyzed by flow cytometry, detecting the fluorescence of the Hoechst dye in two different emission channels (blue and red).

  • The SP cells, which are characterized by their ability to efflux the Hoechst dye via ABC transporters, appear as a distinct, low-fluorescence population that is absent in the verapamil-treated control.

  • The percentage of SP cells is quantified and compared between different treatment groups.

CSC_Assay_Workflow cluster_0 ALDEFLUOR Assay cluster_1 Side Population (SP) Assay A1 Single-cell suspension A2 Incubate with ALDEFLUOR reagent A1->A2 A3 Flow Cytometry Analysis A2->A3 A4 Quantify ALDH+ cells A3->A4 B1 Single-cell suspension B2 Incubate with Hoechst 33342 B1->B2 B3 Flow Cytometry Analysis B2->B3 B4 Quantify SP cells B3->B4

Figure 2: Workflow for CSC identification assays.

Conclusion

The landscape of FAK inhibitors is rapidly evolving, with numerous compounds demonstrating promising anti-cancer activity in preclinical models.[2] While direct head-to-head clinical comparisons are limited, the available in vitro data provide a valuable framework for researchers to select appropriate inhibitors for their specific research questions and cancer models. Defactinib and IN10018 are among the FAK inhibitors that have advanced to clinical trials.[2][4] Newer compounds, such as the described dithiocarbamate derivatives, have shown even greater potency in preclinical settings.[8] The choice of a FAK inhibitor for further investigation will depend on a variety of factors, including its potency, selectivity, and the specific context of the cancer type being studied. Combination therapies, for instance, pairing FAK inhibitors with chemotherapy or immunotherapy, are also a promising avenue of investigation.[4][11] Continued research is essential to fully elucidate the therapeutic potential of these agents and to identify patient populations most likely to benefit from FAK-targeted therapies.

References

Synergistic Effects of FAK Inhibitors in Combination Therapies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in a variety of cancers and plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1][2] As a central node in multiple oncogenic signaling pathways, FAK has emerged as a promising target for cancer therapy.[1][3] While FAK inhibitors have shown modest clinical efficacy as monotherapies, their true potential appears to lie in combination with other anti-cancer agents.[4] Preclinical and clinical studies have demonstrated that FAK inhibitors can synergize with a range of drugs, including cytotoxic chemotherapies, targeted therapies, and immunotherapies, to enhance anti-tumor activity and overcome drug resistance.[5][6][7]

This guide provides a comparative overview of the synergistic effects observed when combining FAK inhibitors with other drugs, supported by experimental data and detailed protocols.

Note on "Fak-IN-14": No specific FAK inhibitor named "this compound" was identified in the reviewed literature. It is possible that this refers to "FAK Inhibitor 14," also known as Y15.[8] This guide, therefore, summarizes findings for various well-documented FAK inhibitors such as Defactinib (VS-6063), VS-4718, and Y15.

Quantitative Data Summary

The following table summarizes the synergistic effects of FAK inhibitors in combination with various anti-cancer drugs across different cancer types.

FAK InhibitorCombination DrugCancer TypeEffectReference
Defactinib (VS-6063)PaclitaxelPancreatic Ductal Adenocarcinoma (PDAC)Strong synergy in reducing cell proliferation in vitro and reduced tumor growth in vivo.[9][10]
Defactinib (VS-6063)PaclitaxelOvarian CancerMarkedly decreased proliferation and increased apoptosis, resulting in 92.7% to 97.9% reductions in tumor weight.[2][11]
VS-4718 / VS-6063PaclitaxelTriple-Negative Breast Cancer (TNBC)Significantly delayed tumor regrowth after paclitaxel treatment.[12][13]
Defactinib (VS-6063)GemcitabinePancreatic Ductal Adenocarcinoma (PDAC)No significant synergistic effect observed.[9]
Y15GemcitabinePancreatic CancerSynergistic effects in causing regression of pancreatic cancer.[1]
Defactinib (VS-6063)Palbociclib (CDK4/6 inhibitor)Diffuse Gastric Cancer (DGC)Enhanced efficacy in reducing organoid and cell line growth.[4][14]
Defactinib / VS-4718VS-6766 / Trametinib (MEK inhibitor)Diffuse Gastric Cancer (DGC)Synergistic effect in inhibiting cell growth.[4][14]
VS-4718Trametinib (MEK inhibitor)Glioblastoma (GBM)Potent synergistic activity at nanomolar concentrations in 2D and 3D assays.[15][16]
IN10018KRAS G12C inhibitorsKRAS G12C mutant cancersSynergistic anticancer effects and reduced drug resistance.[17]
Defactinib (VS-6063)Pembrolizumab (PD-1 inhibitor)Pancreatic Cancer, NSCLC, MesotheliomaCurrently under clinical investigation to enhance efficacy of immune-based treatments.[6]
FAK inhibitorsAntibody-Drug Conjugates (ADCs)Solid TumorsRemodels the tumor microenvironment, improving ADC uptake and anti-cancer responses.[18]

Signaling Pathways and Mechanisms of Synergy

The synergistic effects of FAK inhibitors stem from their ability to modulate key signaling pathways involved in cancer progression and drug resistance.

// Nodes Integrins [label="Integrins", fillcolor="#F1F3F4", fontcolor="#202124"]; GF_Receptors [label="Growth Factor\nReceptors", fillcolor="#F1F3F4", fontcolor="#202124"]; FAK [label="FAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; YAP_TAZ [label="YAP/TAZ", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Migration_Invasion [label="Migration\n& Invasion", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; Drug_Resistance [label="Drug\nResistance", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; FAK_Inhibitor [label="FAK Inhibitor\n(e.g., this compound)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Integrins -> FAK; GF_Receptors -> FAK; FAK -> Src [dir=both]; Src -> FAK; FAK -> PI3K; PI3K -> AKT; AKT -> Cell_Survival; FAK -> RAS; RAS -> RAF -> MEK -> ERK; ERK -> Cell_Survival; Src -> RAS; FAK -> YAP_TAZ; YAP_TAZ -> Cell_Survival; FAK -> Migration_Invasion; AKT -> Drug_Resistance; ERK -> Drug_Resistance; FAK_Inhibitor -> FAK [arrowhead=tee, style=dashed, color="#EA4335"]; } dot Figure 1: Simplified FAK signaling pathway and point of intervention for FAK inhibitors.

FAK activation, often initiated by integrin binding to the extracellular matrix or by growth factor receptors, leads to the recruitment and activation of Src.[1] This FAK-Src complex then activates downstream pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which promote cell survival, proliferation, and drug resistance.[3][19] FAK also regulates the YAP/TAZ pathway, which is involved in cancer progression.[4] By inhibiting FAK, these downstream pro-survival signals are attenuated, rendering cancer cells more susceptible to the cytotoxic effects of other drugs.

Experimental Protocols

Below are representative methodologies for key experiments cited in the literature.

Cell Viability and Synergy Analysis

Objective: To determine the synergistic effect of a FAK inhibitor and another drug on cancer cell proliferation.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., PDAC, GBM) are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in 96-well plates and treated with a dilution series of the FAK inhibitor, the combination drug, and the combination of both for a specified period (e.g., 72 hours).

  • Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Synergy Calculation: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

// Nodes start [label="Start: Seed cancer cells\nin 96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Treat with serial dilutions of:\n- FAK Inhibitor\n- Combination Drug\n- Both drugs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubation [label="Incubate for 72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; assay [label="Perform Cell Viability Assay\n(e.g., MTT, CellTiter-Glo)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Calculate Combination Index (CI)\nusing Chou-Talalay method", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Determine Synergy (CI < 1),\nAdditivity (CI = 1), or\nAntagonism (CI > 1)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> treatment; treatment -> incubation; incubation -> assay; assay -> analysis; analysis -> end; } dot Figure 2: Workflow for cell viability and synergy analysis.

In Vivo Tumor Growth Studies

Objective: To evaluate the synergistic anti-tumor effect of a FAK inhibitor and another drug in a preclinical animal model.

Protocol:

  • Animal Model: Immunocompromised mice are subcutaneously or orthotopically injected with cancer cells to establish tumors.

  • Treatment Groups: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, FAK inhibitor alone, combination drug alone, and the combination of both.

  • Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumors are excised and weighed.

Western Blot Analysis

Objective: To assess the effect of drug treatment on the phosphorylation status of FAK and downstream signaling proteins.

Protocol:

  • Cell Lysis: Cancer cells treated with the drugs are lysed to extract proteins.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies against total FAK, phosphorylated FAK (p-FAK), and downstream targets (e.g., p-AKT, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

// Nodes start [label="Start: Treat cells with drugs", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Lyse cells and quantify protein", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sds_page [label="Separate proteins by SDS-PAGE\nand transfer to membrane", fillcolor="#FBBC05", fontcolor="#202124"]; immunoblot [label="Incubate with primary and\nsecondary antibodies", fillcolor="#34A853", fontcolor="#FFFFFF"]; detection [label="Visualize protein bands\nusing ECL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Analyze changes in\nprotein phosphorylation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> lysis; lysis -> sds_page; sds_page -> immunoblot; immunoblot -> detection; detection -> end; } dot Figure 3: Workflow for Western blot analysis.

Conclusion

The combination of FAK inhibitors with other anti-cancer agents represents a promising strategy to enhance therapeutic efficacy and overcome drug resistance in a variety of cancers. The synergistic effects are underpinned by the central role of FAK in mediating pro-survival signaling pathways. Further clinical investigation is warranted to translate these preclinical findings into effective combination therapies for cancer patients.

References

Reproducibility of Fak-IN-14 Experimental Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental findings related to Fak-IN-14 (also known as Y15), a selective inhibitor of Focal Adhesion Kinase (FAK). We assess the reproducibility of its effects by examining data across multiple studies and compare its performance with alternative FAK inhibitors. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings.

Executive Summary

This compound is a small molecule inhibitor that targets the autophosphorylation of FAK at tyrosine 397 (Y397), a critical step in FAK activation.[1] Experimental findings across numerous studies demonstrate its consistent ability to inhibit FAK signaling, reduce cancer cell viability, and impede tumor growth in preclinical models. This guide synthesizes available data to provide a clear overview of its performance and reproducibility, alongside a comparative analysis of other notable FAK inhibitors.

Data Presentation: Comparative Efficacy of FAK Inhibitors

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative FAK inhibitors across various cancer cell lines, providing a quantitative comparison of their potency.

Table 1: IC50 Values of FAK Inhibitors in Pancreatic Cancer Cell Lines

InhibitorPanc-1 (µM)MIA PaCa-2 (µM)AsPC-1 (µM)BxPC-3 (µM)Capan-1 (µM)
This compound (Y15) ~1 (viability)[2]~1 (viability)[2]---
Defactinib (VS-6063) 10.35[3]Low sensitivity[3]Moderate sensitivity[3]Moderate sensitivity[3]Marked sensitivity[3]
VS-4718 2.5 (p-FAK inhibition)[4]3.99 (viability)[4]---
GSK2256098 308.97[3]Low sensitivity[3]Moderate sensitivity[3]Moderate sensitivity[3]Marked sensitivity[3]
PF-573228 -----
TAE226 -----
CEP-37440 11.23[3]Low sensitivity[3]Moderate sensitivity[3]Moderate sensitivity[3]Marked sensitivity[3]

Table 2: IC50 Values of FAK Inhibitors in Lung Cancer Cell Lines

InhibitorA549 (µM)H1299 (µM)H1650 (µM)H1975 (µM)H358 (µM)H727 (µM)
This compound (Y15) ~5 (clonogenic)[5]~5 (clonogenic)[5]~5 (clonogenic)[5]-~5 (clonogenic)[5]~5 (clonogenic)[5]
PF-562271 ------
PF-573228 More potent than Y15[5]More potent than Y15[5]More potent than Y15[5]-More potent than Y15[5]More potent than Y15[5]
TAE226 Comparable to Y15[5]Comparable to Y15[5]Comparable to Y15[5]-Comparable to Y15[5]Comparable to Y15[5]

Table 3: IC50 Values of FAK Inhibitors in Breast Cancer Cell Lines

InhibitorBT474 (µM)MDA-MB-231 (µM)MCF7 (µM)
This compound (Y15) ---
PF-573228 ---
TAE226 -0.11[6]-
Defactinib (VS-6063) ---

Table 4: Overview of Alternative FAK Inhibitors in Clinical Trials

InhibitorMechanism of ActionHighest Clinical Trial PhaseSelect Clinical Trial Findings
Defactinib (VS-6063) ATP-competitive FAK inhibitorPhase 2/3In combination with avutometinib, showed a 45% overall response rate in patients with recurrent low-grade serous ovarian cancer.[4][7] The FDA granted accelerated approval for this combination for LGSOC with a KRAS mutation.[5]
GSK2256098 ATP-competitive FAK inhibitorPhase 2Well-tolerated in patients with recurrent glioblastoma, with stable disease observed in some patients.[6][8][9] A combination with trametinib in advanced pancreatic cancer was well-tolerated but not active.[3]

Reproducibility of this compound Findings

Multiple independent research groups have utilized this compound (Y15) and have consistently reported its inhibitory effects on FAK signaling and cancer cell proliferation, supporting the reproducibility of its core biological activities.

  • Inhibition of FAK Autophosphorylation: Studies consistently demonstrate that this compound effectively inhibits the phosphorylation of FAK at Y397 in a dose- and time-dependent manner in various cancer cell lines, including pancreatic, lung, and thyroid cancer.[1][5][10][11] This is a key reproducible finding that validates its mechanism of action.

  • Reduction of Cell Viability and Clonogenicity: The anti-proliferative effects of this compound have been reproduced across multiple cancer types. For instance, it has been shown to decrease the viability of pancreatic cancer cells (Panc-1 and Miapaca-2) starting at a dose of 1 µM.[2] Similarly, it effectively reduces the clonogenicity of lung cancer cell lines at concentrations around 5 µM.[5] In thyroid cancer cell lines, a dose-dependent decrease in cell viability and clonogenicity has also been consistently observed.[11][12]

  • In Vivo Antitumor Activity: Preclinical in vivo studies have shown reproducible antitumor effects. For example, this compound has been shown to significantly decrease tumor growth in xenograft models of lung cancer and breast cancer.[5][13] A study on pancreatic cancer xenografts also demonstrated tumor regression with Y15 treatment.[10] A preclinical study in mice established the pharmacokinetics and maximum tolerated dose of Y15, providing a basis for its in vivo application.[14]

While the qualitative effects of this compound are highly reproducible, the precise IC50 values can vary between cell lines and experimental conditions, which is a common observation for all small molecule inhibitors.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT/MTS Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 72 hours.

  • MTT/MTS Reagent Addition: Add 20 µL of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization (for MTT): If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[2]

Western Blotting for FAK Phosphorylation
  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-20% SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-FAK (Y397) (e.g., Cell Signaling Technology #3283, Merck Millipore) and total FAK overnight at 4°C.[15][16][17] A β-actin antibody should be used as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[18]

In Vivo Mouse Xenograft Model
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells (e.g., A549 lung cancer cells) into the flank of 6-8 week old immunodeficient mice (e.g., NSG mice).[19]

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., 20-30 mg/kg) or vehicle control via intraperitoneal (IP) injection daily or on a specified schedule for several weeks.[13][14]

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-FAK).[20]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the FAK signaling pathway, the mechanism of action of this compound, and a typical experimental workflow.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activation ECM Extracellular Matrix (ECM) ECM->Integrin pY397 p-FAK (Y397) FAK->pY397 Autophosphorylation Src Src pY397->Src Recruitment & Activation Grb2 Grb2 pY397->Grb2 PI3K PI3K pY397->PI3K Src->FAK Further Phosphorylation Migration Migration Src->Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras MEK MEK Ras->MEK Akt Akt PI3K->Akt Survival Survival Akt->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Fak_IN_14 This compound Fak_IN_14->pY397 Inhibition

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture in_vitro In Vitro Experiments cell_culture->in_vitro in_vivo In Vivo Experiments cell_culture->in_vivo viability Cell Viability Assay (MTT/MTS) in_vitro->viability western Western Blot (p-FAK, Total FAK) in_vitro->western data_analysis Data Analysis & Conclusion viability->data_analysis western->data_analysis xenograft Mouse Xenograft Model in_vivo->xenograft xenograft->data_analysis

Caption: A typical experimental workflow for evaluating this compound.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Fak-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Fak-IN-14, a selective inhibitor of Focal Adhesion Kinase (FAK), is a valuable tool for researchers in oncology and cell biology.[1][2] Ensuring its safe handling and disposal is paramount to protecting laboratory personnel and the environment. This guide provides essential safety information, detailed disposal procedures, and relevant technical data to support your laboratory's safety protocols.

Key Chemical and Physical Properties

A thorough understanding of a compound's properties is the foundation of safe handling. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₁₀N₄ • 4HCl[1][2]
Molecular Weight 284.01 g/mol [1][2]
CAS Number 4506-66-5[1][2]
Appearance Solid
Solubility in Water 50 mM[1]
Solubility in DMSO 75 mM[1]
IC₅₀ for FAK 1 µM[1][2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance that requires careful handling.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves and eye/face protection.[3]

    • Response:

      • If on skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

      • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

      • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

    • Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.

One safety data sheet indicates that the substance does not meet the classification criteria of EC Directives 67/548/EEC, 1999/45/EC, or 1272/2008, suggesting a lower hazard profile. However, given the conflicting information, it is prudent to handle the compound with the precautions outlined above.

Step-by-Step Disposal Procedures

Proper disposal of this compound and associated materials is critical to prevent contamination and ensure a safe laboratory environment. The following workflow outlines the recommended disposal process.

cluster_0 Preparation cluster_1 Decontamination cluster_2 Waste Segregation & Collection cluster_3 Final Disposal A Wear appropriate PPE: - Lab coat - Safety goggles - Gloves B Decontaminate non-disposable labware (e.g., glassware) with a suitable solvent. A->B C Collect the rinsate as hazardous waste. B->C D Collect solid this compound waste in a clearly labeled, sealed container. C->D E Collect contaminated disposables (e.g., pipette tips, tubes) in a separate, labeled hazardous waste container. D->E F Keep aqueous and solvent-based waste streams separate. E->F G Arrange for pickup and disposal by a certified hazardous waste management service. F->G

Figure 1. Workflow for the proper disposal of this compound and contaminated materials.

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Decontamination of Labware:

    • For non-disposable labware (e.g., glassware), rinse with a solvent in which this compound is soluble (e.g., DMSO or water).

    • Collect this initial rinsate in a designated hazardous waste container.

    • Follow with a triple rinse using a suitable solvent, collecting all rinsate as hazardous waste.[4]

    • After decontamination, the labware can be washed according to standard laboratory procedures.

  • Disposal of Solid this compound:

    • Unused or expired solid this compound should be collected in its original container or a clearly labeled, sealed container for hazardous waste.

    • Do not mix with other chemical waste unless compatibility is confirmed.

  • Disposal of Contaminated Materials:

    • Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a designated, leak-proof hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste" and include the name of the chemical.

  • Spill Management:

    • In the event of a spill, ensure the area is well-ventilated.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully sweep up the absorbed material and place it into a sealed, labeled hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in the regular trash.

This compound Mechanism of Action: FAK Signaling Pathway Inhibition

This compound is a selective inhibitor of FAK autophosphorylation at tyrosine 397 (Y397).[1][2] This autophosphorylation is a critical step in the activation of FAK and the subsequent downstream signaling cascades that regulate cell adhesion, migration, proliferation, and survival. By blocking this initial activation step, this compound effectively inhibits the biological functions of FAK.

cluster_0 Upstream Signals cluster_1 FAK Activation cluster_2 Downstream Signaling cluster_3 Cellular Response Integrins Integrins FAK FAK Integrins->FAK GrowthFactorReceptors Growth Factor Receptors GrowthFactorReceptors->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation Downstream Downstream Signaling Cascades (e.g., PI3K/Akt, MAPK/ERK) pFAK->Downstream FakIN14 This compound FakIN14->pFAK Inhibition CellularResponse Cell Adhesion Cell Migration Cell Proliferation Cell Survival Downstream->CellularResponse

Figure 2. Simplified signaling pathway showing the inhibition of FAK autophosphorylation by this compound.

By adhering to these procedures, researchers can safely and effectively utilize this compound in their work while minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the compound.

References

Personal protective equipment for handling Fak-IN-14

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Fak-IN-14

This document provides immediate, essential safety and logistical information for the handling and disposal of this compound, a selective focal adhesion kinase (FAK) inhibitor. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Chemical Name 1,2,4,5-Benzenetetramine tetrahydrochloride
Alternative Names Y15, NSC 677249
Molecular Formula C₆H₁₀N₄·4HCl
Molecular Weight 284.01 g/mol
CAS Number 4506-66-5
Appearance Solid
Solubility Soluble to 50 mM in water and 75 mM in DMSO
IC₅₀ 1 µM for FAK autophosphorylation at Y397

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to minimize exposure.

  • Lab Coat: A standard laboratory coat should be worn and buttoned to protect from splashes.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves before use and change them frequently, especially if they come into contact with the compound.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Operational Plans

Handling and Storage

Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is properly labeled.

Storage:

  • Store this compound in a tightly sealed container.[1]

  • It should be desiccated at room temperature.

  • Store in a well-ventilated, dry place away from incompatible materials such as strong oxidizing agents.

Preparation of Stock Solutions:

  • All work with the solid compound should be performed in a chemical fume hood to avoid inhalation of dust.

  • To prepare a stock solution, carefully weigh the desired amount of this compound powder.

  • Add the appropriate solvent (e.g., DMSO or water) to the desired concentration.

  • Cap the vial tightly and vortex until the compound is fully dissolved.

  • Store stock solutions at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

General Experimental Workflow

The following diagram outlines a general workflow for experiments involving this compound.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Disposal receive Receive & Store this compound prepare_stock Prepare Stock Solution receive->prepare_stock treat_cells Treat Cells with this compound prepare_stock->treat_cells culture_cells Culture Cells culture_cells->treat_cells perform_assay Perform Assay (e.g., Western Blot, Migration) treat_cells->perform_assay collect_data Collect & Analyze Data perform_assay->collect_data dispose_waste Dispose of Waste collect_data->dispose_waste

Caption: General experimental workflow for using this compound.

Experimental Protocols

Western Blot for FAK Phosphorylation at Y397

This protocol is for detecting the inhibition of FAK autophosphorylation at Tyr397.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with lysis buffer containing phosphatase and protease inhibitors to preserve phosphorylation.[2]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.[2]

  • Membrane Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-FAK (Tyr397) antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FAK.[4]

Cell Adhesion Assay

This assay measures the ability of cells to attach to an extracellular matrix (ECM) substrate. This compound is expected to inhibit cell adhesion.

Materials:

  • 96-well plate

  • ECM protein (e.g., fibronectin, collagen)

  • Cells of interest

  • This compound

  • Crystal Violet solution

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein and incubate. Wash with PBS to remove any unbound protein.

  • Blocking: Block the wells with a blocking solution (e.g., 1% BSA in PBS) to prevent non-specific cell binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free media. Pre-treat the cells with this compound at various concentrations for a specified time.

  • Seeding: Seed the treated cells into the coated wells and incubate to allow for adhesion (e.g., 30-60 minutes).

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the remaining adherent cells with methanol and stain with Crystal Violet solution.[5]

  • Quantification: Solubilize the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of this compound on collective cell migration.

Materials:

  • 6-well or 12-well plates

  • Cells that form a confluent monolayer

  • This compound

  • Pipette tip or cell culture insert

Procedure:

  • Monolayer Formation: Seed cells in a plate and allow them to grow to a confluent monolayer.

  • Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip. Alternatively, use a culture insert to create a defined cell-free gap.

  • Treatment: Wash the wells to remove dislodged cells and add fresh media containing this compound at various concentrations.

  • Imaging: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Analysis: Measure the area of the wound at each time point. The rate of wound closure is indicative of cell migration.

FAK Signaling Pathway and Inhibition by this compound

Focal Adhesion Kinase (FAK) is a key regulator of cell adhesion, migration, and survival. Its activation is initiated by integrin clustering upon binding to the extracellular matrix. This leads to the autophosphorylation of FAK at the Tyrosine 397 (Y397) residue, creating a binding site for Src family kinases.[6] The subsequent FAK/Src complex formation leads to the phosphorylation of other downstream targets, promoting cell motility and survival.[7] this compound acts as a selective inhibitor of this initial autophosphorylation step.

G cluster_pathway FAK Signaling Pathway cluster_inhibition Inhibition Integrin Integrin Clustering FAK FAK Integrin->FAK pFAK pFAK (Y397) FAK->pFAK Autophosphorylation FAK_Src FAK/Src Complex pFAK->FAK_Src Src Src Src->FAK_Src Downstream Downstream Signaling (e.g., Paxillin, Akt) FAK_Src->Downstream Phosphorylation Migration Cell Migration & Survival Downstream->Migration FakIN14 This compound FakIN14->FAK Inhibits

Caption: FAK signaling pathway and the inhibitory action of this compound.

Disposal Plan

All waste contaminated with this compound should be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Disposal Workflow

Caption: Workflow for the segregation and disposal of this compound waste.

Step-by-Step Disposal Procedures:

  • Solid Waste:

    • Collect all contaminated solid waste (e.g., gloves, pipette tips, tubes) in a designated, clearly labeled hazardous chemical waste container.

    • Do not mix with regular trash.

  • Liquid Waste:

    • Collect all contaminated liquid waste (e.g., cell culture media, buffers) in a sealed, leak-proof hazardous liquid waste container.

    • The container should be clearly labeled with "Hazardous Waste" and the chemical contents.

    • Do not dispose of this waste down the drain.[8]

  • Sharps Waste:

    • Dispose of any contaminated sharps (e.g., needles, contaminated broken glass) in a designated, puncture-resistant sharps container.

    • Label the container with "Hazardous Chemical Waste" in addition to the standard biohazard symbol if applicable.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by soaking in a suitable solvent that will dissolve this compound, followed by thorough washing.

  • Final Disposal:

    • All waste containers must be sealed and stored in a designated secondary containment area until they are collected by the institution's environmental health and safety department.

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse opened eyes for several minutes under running water.[1] Seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Spills: In case of a spill, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.